1,2-dimethyl-1H-imidazole-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,3-dimethylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-7-3-6(4-9)8(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMFQOKIINBGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390194 | |
| Record name | 1,2-dimethyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24134-12-1 | |
| Record name | 1,2-dimethyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dimethyl-5-formylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2-dimethyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 24134-12-1
This technical guide provides a comprehensive overview of 1,2-dimethyl-1H-imidazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines a probable synthetic pathway, and discusses the broader biological significance of the imidazole scaffold, providing context for its potential applications in drug discovery and development.
Core Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 124.14 g/mol . Its chemical structure features a five-membered imidazole ring with methyl groups at positions 1 and 2, and a carbaldehyde (formyl) group at position 5. The presence of the aldehyde group and the imidazole nucleus makes it a versatile intermediate for further chemical modifications.
A summary of its key quantitative properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 24134-12-1 | |
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 g/mol | |
| Physical Form | Solid | |
| Purity | ≥97% (commercially available) | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthesis Pathway: The Vilsmeier-Haack Reaction
A plausible and widely used method for the formylation of electron-rich heterocyclic compounds like 1,2-dimethylimidazole is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the imidazole ring, yielding this compound.
The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (such as N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃). The electron-rich imidazole ring then attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final aldehyde product.
Figure 1. Vilsmeier-Haack formylation of 1,2-dimethylimidazole.
A detailed experimental protocol, based on analogous reactions, is provided below. Note that optimization of reaction conditions (temperature, time, and stoichiometry) may be necessary to achieve the highest yields.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1,2-dimethylimidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 1,2-dimethylimidazole (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
-
Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Biological and Pharmacological Context
While specific biological data for this compound is not extensively available in the public domain, the imidazole scaffold is a well-established "privileged structure" in medicinal chemistry. Imidazole derivatives exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.
The imidazole ring is a key component of many biologically important molecules, including the amino acid histidine and purines. Its ability to participate in hydrogen bonding and coordinate with metal ions in enzymes makes it a valuable pharmacophore in drug design.
The aldehyde functionality at the 5-position of this compound serves as a synthetic handle for the construction of more complex molecules. This allows for the exploration of a diverse chemical space in the search for novel therapeutic agents. For instance, the aldehyde can be converted into various other functional groups or used in condensation reactions to build larger molecular frameworks.
Potential Applications in Drug Discovery
Given the established biological importance of the imidazole nucleus, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The exploration of its reactivity and the biological evaluation of its derivatives could lead to the discovery of new drug candidates targeting a variety of diseases.
The general workflow for such a drug discovery program is outlined below.
Figure 2. Drug discovery workflow starting from the core scaffold.
Conclusion
This compound is a readily accessible heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While specific biological data on this compound is limited, its structural features, particularly the presence of the versatile imidazole core and a reactive aldehyde group, make it an attractive starting point for the development of novel, biologically active molecules. Further research into its synthesis, reactivity, and the biological properties of its derivatives is warranted to fully explore its therapeutic potential.
An In-depth Technical Guide to 1,2-dimethyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 1,2-dimethyl-1H-imidazole-5-carbaldehyde. The information is curated for professionals in the fields of chemical research and drug development.
Core Physicochemical Properties
This compound is a substituted imidazole derivative. Its key quantitative data are summarized in the table below, providing a foundational understanding of its chemical identity and characteristics.
| Property | Value | Source(s) |
| Molecular Weight | 124.14 g/mol | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Physical Form | Solid | [2] |
| Purity | ≥97% | [3] |
| Storage Temperature | 2-8°C (Inert atmosphere) | [2] |
Experimental Protocols
General Synthesis of N-alkylated Imidazole-5-carbaldehydes
This protocol is based on the N-alkylation of a pre-existing imidazole-5-carbaldehyde derivative.
Materials:
-
4-methyl-1H-imidazole-5-carbaldehyde (starting material)
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-methyl-5-imidazole carbaldehyde (1 equivalent) in dry THF, sodium hydride (2 equivalents) is added portion-wise at room temperature over 30 minutes with stirring.
-
Methyl iodide (2 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 20 hours.
-
Upon completion, the reaction mixture will likely consist of solid and liquid phases. The liquid THF phase is separated.
-
The remaining solid is washed multiple times with chloroform.
-
The collected organic phases (THF and chloroform washes) are combined.
-
The remaining solid precipitate is dissolved in water and extracted again with chloroform.
-
All organic phases are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved through column chromatography.
Note: This is a generalized protocol and may require optimization for the specific synthesis of this compound.
Hypothesized Biological Activity and Signaling Pathway
Imidazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[4] While the specific mechanism of action for this compound has not been elucidated, many imidazole-containing compounds are known to target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.
Based on the activities of structurally related compounds, a hypothesized mechanism of action for this compound could involve the inhibition of this pathway.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow for Biological Activity Screening
To investigate the hypothesized anticancer activity of this compound, a standard experimental workflow would be employed. This workflow would begin with in vitro assays and could progress to more complex models.
Caption: A typical workflow for evaluating anticancer potential.
References
An In-depth Technical Guide to 1,2-dimethyl-1H-imidazole-5-carbaldehyde: Synthesis, Properties, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dimethyl-1H-imidazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of specific experimental data for this exact molecule in peer-reviewed literature, this guide combines known data with plausible synthetic methodologies and expected reactivity based on structurally similar compounds.
Chemical Structure and Properties
This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, substituted with two methyl groups at positions 1 and 2, and a carbaldehyde group at position 5. The presence of the aldehyde group and the electron-rich imidazole ring makes it a versatile intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| CAS Number | 24134-12-1 |
| Physical Form | Solid |
| SMILES | CC1=NC=C(N1C)C=O |
| Predicted Boiling Point | 218.02 °C |
| Predicted ¹H NMR | Based on analogous structures, shifts (δ, ppm) are expected around: 9.5-10.0 (s, 1H, CHO), 7.5-8.0 (s, 1H, imidazole-H), 3.7-4.0 (s, 3H, N-CH₃), 2.4-2.7 (s, 3H, C-CH₃). |
| Predicted ¹³C NMR | Expected shifts (δ, ppm) around: 180-185 (CHO), 145-150 (C2), 135-140 (C4), 125-130 (C5), 33-36 (N-CH₃), 12-15 (C-CH₃). |
| Predicted IR | Characteristic peaks (cm⁻¹) expected around: 1670-1690 (C=O stretch of aldehyde), 2820-2850 and 2720-2750 (C-H stretch of aldehyde), 1500-1550 (C=N and C=C stretch of imidazole). |
| Predicted Mass Spec | [M+H]⁺ at m/z 125.07. |
Synthesis of this compound
Proposed Experimental Protocol: Vilsmeier-Haack Formylation of 1,2-Dimethylimidazole
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.
Materials:
-
1,2-dimethylimidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Imidazole: Dissolve 1,2-dimethylimidazole (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cold Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Chromatography: Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Applications in Medicinal Chemistry and Drug Development
The imidazole nucleus is a common scaffold in many biologically active compounds and approved drugs.[2][3] Its derivatives have shown a wide range of activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[4][5] this compound serves as a key building block for synthesizing more complex imidazole-based therapeutics. The aldehyde functionality is particularly useful for derivatization.
Role as a Synthetic Intermediate
The carbaldehyde group can undergo various chemical transformations, making it a valuable handle for introducing molecular diversity. For instance, it can be a precursor for the synthesis of other heterocyclic systems, such as benzimidazoles, which are also important in medicinal chemistry.
A general reaction scheme involves the condensation of the imidazole carbaldehyde with a substituted o-phenylenediamine, followed by oxidative cyclization to form the benzimidazole ring system.
Biological Significance of the Imidazole Scaffold
The imidazole ring is present in the amino acid histidine and is crucial for the function of many enzymes. In drug design, the nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors, as well as coordinate with metal ions in metalloenzymes. This versatility allows imidazole-containing drugs to bind to a wide range of biological targets. For example, some anticancer drugs containing imidazole moieties are known to target kinases, which are key enzymes in cell signaling pathways that are often dysregulated in cancer.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. While specific experimental data for this compound is sparse, its structural features suggest it is a versatile intermediate for the synthesis of novel therapeutic agents. The proposed synthetic route via Vilsmeier-Haack formylation offers a plausible method for its preparation. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
An In-depth Technical Guide to the Physical Properties of 1,2-dimethyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1,2-dimethyl-1H-imidazole-5-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require accurate physical data for experimental design, compound characterization, and process development.
Core Physical Properties
This compound is a solid at room temperature. The existing data on its physical properties, primarily sourced from chemical suppliers and databases, shows some variation. This section consolidates the available quantitative data to provide a comparative summary.
Data Presentation: A Comparative Summary of Physical Properties
The following table summarizes the reported physical properties of this compound from various sources. The discrepancies in values may arise from different experimental conditions or measurement techniques.
| Physical Property | Reported Value | Source(s) |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [1] |
| 124.143 g/mol | [3] | |
| Melting Point | 76 °C | [4] |
| Solid (unspecified) | ||
| Boiling Point | 289 °C at 760 mmHg | [4] |
| 276.49 °C | [5] | |
| Density | 1.11 g/cm³ | [4] |
| 1.13 g/cm³ | [5] | |
| Flash Point | 128.6 °C | [4] |
| 106.8 °C | [5] | |
| Water Solubility | 20757.7 mg/L | |
| Physical Form | Solid |
Experimental Protocols
Melting Point Determination of a Solid Organic Compound
The melting point of a crystalline solid is a key indicator of its purity. A pure substance will typically melt over a narrow temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.
Principle: A small, finely powdered sample of the solid is heated slowly and uniformly. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)
-
Capillary tubes (sealed at one end)[6]
-
Thermometer (calibrated)[6]
-
Spatula[7]
-
Mortar and pestle (optional, for grinding crystals)[7]
-
Sample of the solid organic compound
Procedure:
-
Sample Preparation:
-
If the sample consists of large crystals, gently crush it into a fine powder using a spatula or a mortar and pestle.[8]
-
Take a capillary tube, which is sealed at one end.[6]
-
Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[9]
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom of the tube.[9] The packed sample should be approximately 1-2 mm in height.[6]
-
-
Measurement:
-
Place the capillary tube into the sample holder of the melting point apparatus.[9]
-
Position the thermometer correctly according to the apparatus manufacturer's instructions, ensuring the bulb is level with the sample.[6]
-
Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point.[9]
-
As the temperature nears the anticipated melting point, reduce the heating rate to approximately 1-2°C per minute.[9] This slow heating rate is crucial for an accurate measurement.
-
Carefully observe the sample through the magnifying lens of the apparatus.
-
-
Data Recording:
-
Post-Measurement:
-
Allow the apparatus to cool down before performing any subsequent measurements.
-
Dispose of the used capillary tube in an appropriate glass waste container.
-
Visualizations
To further elucidate the experimental and synthetic context of this compound, the following diagrams are provided.
References
- 1. scbt.com [scbt.com]
- 2. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. This compound (24134-12-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. byjus.com [byjus.com]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
An In-depth Technical Guide to the Chemical Properties of 1,2-dimethyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimethyl-1H-imidazole-5-carbaldehyde is a substituted imidazole derivative of significant interest in medicinal chemistry and organic synthesis. The imidazole scaffold is a core component of many biologically active molecules, and the presence of a reactive carbaldehyde group at the 5-position, along with methylation at the 1 and 2 positions, provides a versatile platform for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, reactivity, and biological context of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These data have been aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 24134-12-1 | Multiple |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [1][2] |
| Physical Form | Solid | |
| Purity | ≥95% - ≥97% | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| InChI Key | XEMFQOKIINBGDI-UHFFFAOYSA-N | [2] |
| SMILES | CC1=NC=C(N1C)C=O | [2] |
Note: Physical properties such as melting and boiling points are not consistently reported across publicly available sources. Experimental determination is recommended for precise values.
Synthesis
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring, such as 1,2-dimethylimidazole.
General Experimental Protocol: Vilsmeier-Haack Formylation of 1,2-dimethylimidazole
This protocol is a representative procedure for the Vilsmeier-Haack reaction and may require optimization for specific laboratory conditions and scales.
Reagents:
-
1,2-dimethylimidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate (NaOAc) or Sodium hydroxide (NaOH) for workup
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent, a chloroiminium salt, will form in situ.[4][5] Allow the mixture to stir at 0°C for a specified time (e.g., 30 minutes) to ensure complete formation.
-
Formylation: Dissolve 1,2-dimethylimidazole in a suitable solvent (e.g., DMF or a chlorinated solvent). Slowly add this solution to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature or heat to a specific temperature (e.g., 60-80°C) and stir for several hours until the reaction is complete (monitored by TLC).[6]
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide until the mixture is basic.[7] This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Synthesis Workflow
Caption: Synthetic pathway for this compound via the Vilsmeier-Haack reaction.
Spectroscopic Data
-
¹H NMR:
-
A singlet for the aldehydic proton (CHO) typically in the range of 9.5-10.5 ppm.
-
A singlet for the proton at the C4 position of the imidazole ring.
-
A singlet for the methyl protons at the N1 position.
-
A singlet for the methyl protons at the C2 position.
-
-
¹³C NMR:
-
A signal for the aldehydic carbon (C=O) in the range of 180-195 ppm.
-
Signals for the carbon atoms of the imidazole ring.
-
Signals for the two methyl carbons.
-
-
IR Spectroscopy:
-
A strong C=O stretching vibration for the aldehyde group, typically around 1680-1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 124.14. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments.
-
Reactivity
The chemical reactivity of this compound is dominated by the aldehyde functional group, making it a valuable intermediate for the synthesis of a variety of derivatives.
Reactions of the Aldehyde Group
-
Knoevenagel Condensation: The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base (e.g., piperidine, imidazole) to form α,β-unsaturated products.[10] This reaction is a powerful tool for carbon-carbon bond formation.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the carbonyl group into a carbon-carbon double bond, providing access to a wide range of substituted alkenes.[11][12]
-
Reductive Amination: The aldehyde can react with primary or secondary amines to form an intermediate imine, which can then be reduced in situ (e.g., with sodium borohydride or catalytic hydrogenation) to yield the corresponding secondary or tertiary amine. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.
Reactivity Diagram
Caption: Common reactivity pathways of the aldehyde group in this compound.
Biological Context and Drug Development Potential
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals with diverse biological activities. These activities include antifungal, antibacterial, anticancer, and anti-inflammatory properties. The introduction of various substituents onto the imidazole core allows for the fine-tuning of its pharmacological profile.
Derivatives of this compound are of interest for biological screening due to the potential to synthesize a library of compounds through the reactions described above. The resulting molecules can be evaluated for a range of biological targets. For instance, the synthesis of novel Schiff bases, chalcones, and other heterocyclic systems from this aldehyde could lead to the discovery of new therapeutic agents.
Conclusion
This compound is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is a well-established method, and the reactivity of its aldehyde group opens up numerous possibilities for the creation of diverse molecular architectures. For researchers and drug development professionals, this compound represents a key starting material for the exploration of new chemical space and the discovery of novel bioactive molecules. Further detailed investigation into its specific reaction conditions and the biological activities of its derivatives is warranted.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 3. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. jk-sci.com [jk-sci.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. aml.iaamonline.org [aml.iaamonline.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1,2-Dimethylimidazole synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 1,2-dimethyl-1H-imidazole-5-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 1,2-dimethyl-1H-imidazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its physicochemical properties, plausible synthetic routes with experimental protocols, and its role as a versatile building block for the synthesis of more complex, biologically active molecules. Safety and handling information are also provided. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction
This compound is a substituted imidazole, a class of heterocyclic aromatic compounds characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest in medicinal chemistry as they form the core structure of many biologically important molecules, including the amino acid histidine. The presence of a reactive carbaldehyde group at the 5-position, along with methyl groups at the 1 and 2-positions, makes this compound a valuable intermediate for the synthesis of a wide range of molecular scaffolds. These scaffolds are often explored for various therapeutic applications due to their potential to interact with biological targets.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24134-12-1 | [3][4][5] |
| Molecular Formula | C₆H₈N₂O | [4][5] |
| Molecular Weight | 124.14 g/mol | [4][5] |
| Physical Form | Solid | [5] |
| Purity | ≥95% - ≥97% | [5][6] |
| Boiling Point (Estimated) | 218.02 °C - 276.49 °C | [3] |
| Density (Estimated) | 1.13 g/cm³ | [3] |
| pKa (Predicted) | 4.55 ± 0.25 | [4] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [5] |
| InChI Key | XEMFQOKIINBGDI-UHFFFAOYSA-N | [3][5] |
Synthesis and Experimental Protocols
Plausible Synthetic Pathway: Vilsmeier-Haack Formylation
A potential synthetic route to this compound is the Vilsmeier-Haack formylation of 1,2-dimethylimidazole. This reaction introduces a formyl group onto the imidazole ring, typically at the most electron-rich position.
Caption: Plausible synthetic pathway for this compound.
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction. This protocol is based on general procedures for the formylation of imidazoles and should be adapted and optimized for specific laboratory conditions.
Materials:
-
1,2-Dimethylimidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (3 equivalents) to 0 °C with an ice bath. Add phosphorus oxychloride (1.1 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,2-dimethylimidazole (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis and Workup: After the reaction is complete, cool the mixture to 0 °C and slowly quench by the addition of a saturated sodium bicarbonate solution until the pH is neutral. Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Development
Imidazole-5-carbaldehydes are valuable building blocks in medicinal chemistry.[1] The aldehyde functional group is highly versatile and can be converted into a variety of other functionalities, allowing for the synthesis of diverse libraries of compounds for biological screening. For instance, it can undergo reactions such as oxidation, reduction, condensation, and the formation of imines and oximes.
These derivatives are often investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] The methylated imidazole core of this compound can also influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Workflow in Drug Discovery
The following diagram illustrates a typical workflow for the use of this compound in a drug discovery program.
Caption: Role of this compound in a drug discovery workflow.
Safety Information
This compound is associated with several hazards. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Precautionary Statements: P261, P280, P305+P351+P338[5]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its reactive aldehyde functionality, coupled with the substituted imidazole core, provides a platform for the synthesis of diverse and complex molecules for biological evaluation. While its synthesis requires careful control to ensure regioselectivity, established methods for imidazole formylation offer a viable route to this compound. Proper handling and safety precautions are essential due to its hazardous properties. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound (24134-12-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 24134-12-1 [sigmaaldrich.com]
- 6. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
An In-depth Technical Guide to 1,2-dimethyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dimethyl-1H-imidazole-5-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. The document details its chemical identity, synthesis, spectroscopic data, and potential biological relevance, collating available information for researchers and drug development professionals.
Chemical Identity and Properties
This compound is a substituted imidazole, a class of heterocyclic compounds known for their wide range of biological activities and presence in key biological molecules.[1][2] The core structure consists of a five-membered aromatic ring with two nitrogen atoms, substituted with two methyl groups and a formyl (aldehyde) group.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 24134-12-1 | [3][4] |
| Molecular Formula | C₆H₈N₂O | [3] |
| Molecular Weight | 124.14 g/mol | [3] |
| SMILES | CC1=NC=C(N1C)C=O | |
| InChI Key | XEMFQOKIINBGDI-UHFFFAOYSA-N | |
| Physical Form | Solid | [4] |
Synthesis and Spectroscopic Data
The primary synthetic route to this compound is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6]
Experimental Protocol: Vilsmeier-Haack Formylation of 1,2-dimethyl-1H-imidazole
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1,2-dimethyl-1H-imidazole
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (3 equivalents) is dissolved in anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath. Phosphoryl chloride (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: A solution of 1,2-dimethyl-1H-imidazole (1 equivalent) in anhydrous dichloromethane is added dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured into a beaker of crushed ice and stirred until the ice has melted. The mixture is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis Workflow
Caption: Vilsmeier-Haack synthesis of this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through standard spectroscopic methods.
| Data Type | Key Features |
| ¹H NMR | δ (ppm): ~9.7 (s, 1H, CHO), ~7.5 (s, 1H, H-4), ~3.8 (s, 3H, N-CH₃), ~2.5 (s, 3H, C-CH₃) |
| ¹³C NMR | δ (ppm): ~185 (CHO), ~145 (C-5), ~140 (C-2), ~125 (C-4), ~35 (N-CH₃), ~15 (C-CH₃) |
| IR (cm⁻¹) | ~1670 (C=O stretch of aldehyde), ~2820, 2720 (C-H stretch of aldehyde) |
| Mass Spec (m/z) | 124.06 (M⁺) |
Note: The exact chemical shifts (δ) in NMR spectra can vary depending on the solvent used.
Biological Activity and Potential Applications
General Biological Profile of Imidazole Derivatives
The imidazole nucleus is a key structural component in many biologically active molecules and pharmaceuticals. Derivatives have demonstrated a wide array of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Imidazole-containing compounds are the cornerstone of many antifungal therapies.[7] They often act by inhibiting enzymes involved in the synthesis of ergosterol, a vital component of fungal cell membranes.[7]
-
Anticancer Activity: Various imidazole derivatives have been investigated as potential anticancer agents, with mechanisms that include the inhibition of protein kinases and topoisomerases.
-
Anti-inflammatory and Analgesic Properties: The imidazole scaffold has been utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.
Potential Signaling Pathways
Given the known activities of imidazole derivatives, this compound could potentially interact with various biological pathways. The following diagram illustrates a generalized pathway for the antifungal action of many imidazole-based drugs, which could be a starting point for investigating the mechanism of action for this and related compounds.
Caption: Generalized antifungal mechanism of action for imidazole derivatives.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. While specific data on its efficacy and mechanism of action are currently limited, its role as a synthetic intermediate and the known pharmacological profile of related imidazole derivatives make it a compound of interest for further investigation. Future research should focus on a comprehensive biological evaluation of this molecule, including antimicrobial, antifungal, and cytotoxic screening, to fully elucidate its therapeutic potential. Such studies would provide the necessary quantitative data to guide its further development in medicinal chemistry and drug discovery programs.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. biolmolchem.com [biolmolchem.com]
A Technical Guide to 1,2-dimethyl-1H-imidazole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design. Within this vast chemical space, 1,2-dimethyl-1H-imidazole-5-carbaldehyde emerges as a highly versatile and valuable building block for the synthesis of complex bioactive molecules. This guide provides an in-depth exploration of this compound, covering its nomenclature, physicochemical properties, synthesis, and its pivotal role in the development of novel therapeutics.
Nomenclature and Physicochemical Properties
Properly identifying a chemical entity is the first step in rigorous scientific investigation. This compound is known by several synonyms, and its key physicochemical properties are summarized below.
Synonyms
-
1,2-dimethyl-1H-imidazole-5-carboxaldehyde
-
1H-Imidazole-5-carboxaldehyde, 1,2-dimethyl-[3]
-
2,3-dimethylimidazole-4-carbaldehyde[4]
-
CAS Number: 24134-12-1[5]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [3] |
| Molecular Weight | 124.14 g/mol | [5] |
| Appearance | Solid | [5] |
| Storage Temperature | 2-8°C under an inert atmosphere | [5] |
| pKa | 4.55 ± 0.25 (Predicted) | [3] |
Synthesis of this compound
The primary route for the synthesis of this compound is the formylation of 1,2-dimethylimidazole. The Vilsmeier-Haack reaction is the most common and effective method for this transformation.[6][7][8] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][9]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that is particularly well-suited for electron-rich heterocyclic systems like imidazoles. The causality behind the experimental choices lies in the generation of a mild electrophile, the chloroiminium ion (Vilsmeier reagent), which is reactive enough to formylate the imidazole ring without causing decomposition.
The mechanism proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.
-
Electrophilic Aromatic Substitution: The electron-rich 1,2-dimethylimidazole attacks the chloroiminium ion, leading to the formation of an intermediate which, upon hydrolysis, yields the final aldehyde product.
Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of the Precursor 1,2-dimethylimidazole
The synthesis of the starting material, 1,2-dimethylimidazole, is a crucial first step. A common method involves the reaction of glyoxal, acetaldehyde, methylamine, and ammonia. A one-step synthesis has been reported with high yields.[10]
Materials:
-
Glyoxal
-
Acetaldehyde
-
Methylamine
-
Ammonia water
-
Water (solvent)
Procedure:
-
In a suitable reaction vessel, combine water, methylamine, and ammonia water.
-
To this mixture, add acetaldehyde and stir.
-
Slowly add glyoxal to the reaction mixture, maintaining the temperature between 30-100°C.
-
Continue stirring for 2-10 hours.
-
Upon completion of the reaction, the product can be isolated and purified by distillation under reduced pressure. A reported yield for this one-step synthesis is 85%.[11]
Detailed Experimental Protocol: Formylation of 1,2-dimethylimidazole (Vilsmeier-Haack Reaction)
Materials:
-
1,2-dimethylimidazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-dichloroethane (solvent)
-
Ice
-
Sodium hydroxide (NaOH) solution (4M)
-
Ethanol/water mixture for crystallization
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1,2-dimethylimidazole (1 equivalent) in 1,2-dichloroethane.
-
Add DMF (1.05 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath and stir for 10 minutes.
-
Slowly add phosphorus oxychloride (1.05 equivalents) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Heat the reaction mixture to 80°C and maintain for 3 hours.
-
After cooling, carefully pour the reaction mixture into ice-cold water.
-
Basify the aqueous solution to pH 9 with a 4M NaOH solution.
-
The resulting precipitate is the crude product, which can be collected by filtration.
-
Wash the solid with water and recrystallize from an ethanol/water mixture to yield the purified this compound.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Development
The aldehyde functionality at the C5 position of this compound makes it a versatile synthon for the construction of more complex molecular architectures. The imidazole core itself is a key pharmacophore in a multitude of clinically used drugs.[1][2] This aldehyde is a valuable starting material for the synthesis of various bioactive molecules, including potential anticancer agents and kinase inhibitors.[12][13][14]
Role as a Precursor to Bioactive Hydrazones
A common and effective strategy in medicinal chemistry is the condensation of aldehydes with hydrazides to form hydrazones. Hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and antitubercular properties.[15] The reaction of this compound with various hydrazides provides a straightforward route to novel imidazole-containing hydrazones with potential therapeutic applications. For instance, reaction with isonicotinic acid hydrazide (isoniazid) can lead to derivatives with potential antimycobacterial activity.[15]
Caption: General workflow for the synthesis of bioactive hydrazones from this compound.
Application in the Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[16] The imidazole scaffold is a common feature in many kinase inhibitors.[13][14] this compound can serve as a key intermediate in the synthesis of novel kinase inhibitors. For example, the aldehyde can be converted into an amino group, which can then be further functionalized to build up the complex structures required for potent and selective kinase inhibition. The imidazo[1,2-a][5][17][18]triazine and imidazo[1,2-c]pyrimidin-5(6H)-one cores, found in some kinase inhibitors, can potentially be synthesized from precursors derived from this aldehyde.[14][19]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide access to a wide array of complex molecules. The inherent biological significance of the imidazole scaffold, combined with the synthetic utility of the aldehyde, makes this compound a key player in the ongoing quest for novel and effective therapeutics.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Iproniazid - Wikipedia [en.wikipedia.org]
- 19. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Safety Profile: 1,2-dimethyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is an in-depth technical guide compiled from publicly available Safety Data Sheets (SDS) and general toxicological testing protocols. It is intended for informational purposes for a scientific audience. No specific experimental studies on the toxicology or signaling pathways of 1,2-dimethyl-1H-imidazole-5-carbaldehyde were found in the public domain. Therefore, the experimental protocols described are based on standardized guidelines (e.g., OECD) and are not derived from studies performed on this specific compound.
Chemical and Physical Properties
This compound is a substituted imidazole derivative. Its physical and chemical characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| CAS Number | 24134-12-1 | [2] |
| Appearance | Data not available | |
| Melting Point | 76°C | [3] |
| Boiling Point | 289°C at 760 mmHg | [3] |
| Flash Point | 128.6°C | [3] |
| Density | 1.11 g/cm³ | [3] |
| Solubility | Data not available | |
| Vapor Pressure | 0.00225 mmHg at 25°C | [3] |
Hazard Identification and Classification
This compound is classified as hazardous. The primary hazards are acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Source: GHS Classification information aggregated from multiple sources.
Experimental Protocols for Hazard Evaluation
While specific studies for this compound are not publicly available, the following sections describe the standard methodologies used to determine the GHS classifications listed above.
Acute Oral Toxicity (Representative Protocol based on OECD Guideline 420)
Objective: To determine the acute oral toxicity of a substance. The Fixed Dose Procedure is used to identify a dose causing evident toxicity but not mortality.
Methodology:
-
Animal Model: Typically, female rats are used.
-
Procedure: A single animal is dosed at a defined level (e.g., 300 mg/kg). The choice of starting dose is based on available information.
-
Observation: The animal is observed for signs of toxicity for up to 14 days. Key observations include changes in skin, fur, eyes, and behavior, as well as body weight changes.
-
Dose Adjustment: If the animal survives, additional animals are dosed at a higher level. If the animal dies, subsequent animals are dosed at a lower level.
-
Endpoint: The test concludes when the dose causing evident toxicity or mortality is identified, allowing for classification into a GHS category.
Skin Irritation (Representative Protocol based on OECD Guideline 404)
Objective: To assess the potential of a substance to cause skin irritation, including the potential reversibility of the effects.
Methodology:
-
Animal Model: The albino rabbit is the standard model.
-
Procedure: A small area (approximately 6 cm²) of the animal's skin is shaved. The test substance is applied to the skin and covered with a gauze patch for a set period, typically 4 hours.
-
Observation: After the patch is removed, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The severity of the skin reactions is scored on a numerical scale.
-
Classification: The substance is classified as an irritant based on the mean scores for erythema and edema.
Eye Irritation (Representative Protocol based on OECD Guideline 405)
Objective: To determine the potential of a substance to cause eye irritation or damage.
Methodology:
-
Animal Model: Albino rabbits are typically used.
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
-
Reversibility: The observation period can be extended up to 21 days to assess the reversibility of any observed effects.
-
Classification: The substance is classified based on the severity and reversibility of the ocular lesions.
Safety and Handling Workflows
The following diagrams illustrate recommended workflows for ensuring safety when handling this compound, based on standard laboratory safety principles and information from its SDS.
References
An In-depth Technical Guide to 1,2-dimethyl-1H-imidazole-5-carbaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 1,2-dimethyl-1H-imidazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document combines available information with established methodologies for closely related compounds to offer a thorough overview.
Chemical Properties and Data
This compound is a substituted imidazole with the molecular formula C₆H₈N₂O and a molecular weight of approximately 124.14 g/mol .[1][2] Its chemical structure features a five-membered imidazole ring with methyl groups at positions 1 and 2, and a carbaldehyde (formyl) group at position 5.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [1][2] |
| CAS Number | 24134-12-1 | [1][2] |
| Physical Form | Solid | [3] |
| Purity (typical) | ≥95% | [3] |
| Storage Temperature | 2-8°C under inert atmosphere | [3] |
| InChI Key | XEMFQOKIINBGDI-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=NC=C(N1C)C=O | [4] |
| Predicted pKa | 4.55 ± 0.25 | [2] |
| Predicted XLogP3-AA | 0.2 | [2] |
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 125.07094 |
| [M+Na]⁺ | 147.05288 |
| [M-H]⁻ | 123.05638 |
| [M]⁺ | 124.06311 |
| Data sourced from PubChem CID 3159610. |
Synthesis of this compound
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible and efficient synthetic route can be proposed based on established organic chemistry reactions, particularly the N-methylation of a suitable imidazole precursor.
A potential synthetic pathway involves the methylation of 1-methyl-1H-imidazole-5-carbaldehyde or 2-methyl-1H-imidazole-5-carbaldehyde. A detailed experimental protocol for the N-alkylation of a closely related compound, 4-methyl-1H-imidazole-5-carbaldehyde, has been reported and can be adapted for this purpose.[6]
Proposed Experimental Protocol: N-Methylation of 2-methyl-1H-imidazole-5-carbaldehyde
This proposed protocol is adapted from the N-alkylation of 4-methyl-1H-imidazole-5-carbaldehyde.[6]
Materials:
-
2-methyl-1H-imidazole-5-carbaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-methyl-1H-imidazole-5-carbaldehyde in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0°C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of a saturated aqueous sodium carbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed N-methylation of 2-methyl-1H-imidazole-5-carbaldehyde.
Alternative Synthetic Approach: Formylation of 1,2-dimethyl-1H-imidazole
An alternative route to synthesize this compound is through the direct formylation of 1,2-dimethyl-1H-imidazole. Several formylation methods are available for electron-rich heterocyclic compounds.
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heterocyclic ring.[7][8][9][10] The imidazole ring is sufficiently electron-rich to undergo this electrophilic substitution.
Duff Reaction: The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[4][6][11] This method is often used for the ortho-formylation of phenols but can also be applied to other activated aromatic systems.
Reimer-Tiemann Reaction: This reaction typically involves the ortho-formylation of phenols using chloroform in a basic solution.[12][13][14] While less common for imidazoles, its applicability could be explored.
Diagram 2: General Formylation Workflow
Caption: General workflow for the formylation of 1,2-dimethyl-1H-imidazole.
Biological Activity and Potential Applications
While specific biological data for this compound is not available in the reviewed literature, the imidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Imidazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Potential as an Antimicrobial and Antifungal Agent
The imidazole ring is a core component of several antifungal drugs, such as clotrimazole and miconazole. These drugs act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Given this precedent, this compound is a candidate for screening against various fungal and bacterial pathogens.
Proposed Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
-
Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) should be selected.
-
Broth Microdilution Assay: The minimum inhibitory concentration (MIC) of this compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (temperature, time).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Diagram 3: Antimicrobial Screening Workflow
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Potential as an Antiproliferative Agent
Numerous imidazole-containing compounds have been investigated for their anticancer properties.[3][15][16][17] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. Therefore, evaluating the antiproliferative activity of this compound against a panel of cancer cell lines is a logical step in exploring its therapeutic potential.
Proposed Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon) should be used. A non-cancerous cell line (e.g., normal human fibroblasts) should be included to assess selectivity.
-
MTT or SRB Assay: The half-maximal inhibitory concentration (IC₅₀) can be determined using standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add the MTT or SRB reagent and follow the specific protocol for color development.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Conclusion
This compound is a molecule of interest with potential applications in medicinal chemistry. While specific experimental data for this compound is sparse in the current literature, this guide provides a framework for its synthesis and biological evaluation based on established methods for analogous compounds. The proposed synthetic routes are robust and the suggested biological assays are standard procedures for initial screening. Further research is warranted to fully characterize this compound and explore its potential as a lead for the development of new therapeutic agents.
References
- 1. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 13. Reimer-Tiemann_reaction [chemeurope.com]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1,2-dimethyl-1H-imidazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chemical compound 1,2-dimethyl-1H-imidazole-5-carbaldehyde. The information is curated for professionals in research and development who require detailed structural and procedural information for this specific imidazole derivative.
Core Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in public literature | - | - | - |
| Predicted ~9.7 | Singlet | 1H | CHO |
| Predicted ~7.5 | Singlet | 1H | H-4 |
| Predicted ~3.7 | Singlet | 3H | N-CH₃ |
| Predicted ~2.5 | Singlet | 3H | C-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in public literature | - |
| Predicted ~185 | C=O (aldehyde) |
| Predicted ~148 | C-2 |
| Predicted ~140 | C-5 |
| Predicted ~128 | C-4 |
| Predicted ~33 | N-CH₃ |
| Predicted ~14 | C-CH₃ |
Table 3: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in public literature | - | - |
| Expected ~1680 | Strong | C=O stretching (aldehyde) |
| Expected ~1500-1600 | Medium-Strong | C=C and C=N stretching (imidazole ring) |
| Expected ~2820, ~2720 | Medium | C-H stretching (aldehyde) |
| Expected ~2900-3000 | Medium | C-H stretching (methyl groups) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 124.06 | Data not available | [M]⁺ (Molecular Ion) |
| Data not available | - | Fragmentation Pattern |
Note: While the molecular weight is confirmed by commercial suppliers to be 124.14 g/mol [1][2], a detailed experimental mass spectrum with fragmentation analysis for this compound is not available in the reviewed literature.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed scientific literature. However, a plausible synthetic route can be adapted from established methodologies for the N-methylation and formylation of imidazole rings. The following protocol is a representative example based on the synthesis of analogous imidazole aldehydes.
Synthesis of this compound (Proposed)
This proposed synthesis involves a two-step process starting from 2-methylimidazole: N-methylation followed by formylation at the C-5 position.
Step 1: N-methylation of 2-methylimidazole to yield 1,2-dimethylimidazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylimidazole (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a slight excess of a base, for example, potassium carbonate (K₂CO₃, 1.2 eq.), to the solution.
-
Addition of Methylating Agent: While stirring, add a methylating agent like methyl iodide (CH₃I, 1.1 eq.) dropwise to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The solvent is then removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure 1,2-dimethylimidazole.
Step 2: Formylation of 1,2-dimethylimidazole to yield this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dimethylimidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise while maintaining the low temperature. The reaction mixture is typically stirred for 1-2 hours at this temperature to ensure complete lithiation at the C-5 position.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Quenching and Work-up: After the addition of DMF, allow the reaction to slowly warm to room temperature. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FTIR Spectroscopy: The infrared spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI).
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow.
References
Commercial Suppliers and Synthetic Insights for 1,2-dimethyl-1H-imidazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for 1,2-dimethyl-1H-imidazole-5-carbaldehyde (CAS No. 24134-12-1), a valuable building block in medicinal chemistry and organic synthesis. Furthermore, this guide outlines a plausible synthetic approach and a conceptual framework for its application in drug discovery, addressing the need for detailed experimental insights and logical workflows for researchers in the field.
Commercial Availability
A critical step in any research and development endeavor is the procurement of high-quality starting materials. This compound is available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors, providing researchers with the necessary information to source this compound.
| Supplier | CAS Number | Molecular Weight | Purity | Available Quantities |
| Santa Cruz Biotechnology | 24134-12-1 | 124.14 | Not Specified | Inquire |
| Parchem | 24134-12-1 | Not Specified | Not Specified | Inquire |
| Amerigo Scientific | 24134-12-1 | Not Specified | Not Specified | Inquire |
| Sunway Pharm Ltd | 24134-12-1 | 124.14 | 97% | 1g, 5g |
| Sigma-Aldrich (Ambeed, Inc.) | 24134-12-1 | 124.14 | 95% | Inquire |
| CymitQuimica (Apollo Scientific) | 24134-12-1 | 124.14 | 97% | 100mg, 1g |
| Thermo Scientific | 24134-12-1 | 124.143 | ≥97% | Inquire |
Synthetic Pathways and Methodologies
A potential synthetic workflow for this compound could involve the formylation of a pre-formed 1,2-dimethylimidazole ring. This approach offers a logical pathway for the introduction of the carbaldehyde group at the C5 position.
Conceptual Experimental Protocol: Synthesis of this compound
This conceptual protocol is based on established principles of imidazole chemistry and serves as a starting point for laboratory synthesis.
Materials:
-
1,2-dimethylimidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier-Haack Reaction: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2-dimethylimidazole in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Navigating the Therapeutic Potential: A Technical Guide to the Biological Activity of 1,2-dimethyl-1H-imidazole-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the biological activity of derivatives of 1,2-dimethyl-1H-imidazole-5-carbaldehyde is limited in publicly available literature. This guide leverages data from closely related analogs, primarily derivatives of 4-methyl-1H-imidazole-5-carbaldehyde and other imidazole-5-carbaldehydes, to provide insights into the potential therapeutic applications and research directions for this class of compounds. The experimental protocols and data presented should be considered representative for imidazole-based Schiff base derivatives.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a versatile heterocyclic scaffold that is a core component of numerous biologically active molecules, including natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in drug design.[1] Derivatives of imidazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The aldehyde functionality at the 5-position of the imidazole ring, as seen in this compound, provides a reactive handle for the synthesis of a diverse library of derivatives, most notably Schiff bases, which are known to possess significant biological activities.[4]
Synthesis of Imidazole-5-carbaldehyde Derivatives: A General Overview
The primary route for derivatizing imidazole-5-carbaldehydes is through the formation of Schiff bases (imines) via condensation with various primary amines. This reaction is typically straightforward and allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Caption: General workflow for the synthesis of imidazole-5-carbaldehyde Schiff base derivatives.
Antimicrobial Activity of Imidazole-Based Schiff Bases
Schiff base derivatives of imidazole aldehydes have been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.[5][6] The imine linkage is crucial for their activity, and the nature of the substituent introduced via the primary amine significantly influences the antimicrobial spectrum and potency.
Quantitative Antimicrobial Data (Representative Data for Imidazole Analogs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative Schiff base derivatives of imidazole aldehydes against various microorganisms. It is important to note that these are examples from the literature for analogous compounds and not directly for derivatives of this compound.
| Compound ID | Substituent (R) on Amine | Test Organism | MIC (µg/mL) | Reference |
| PC1 | Unsubstituted Phenyl | Escherichia coli | 62.5 | [5][6] |
| Staphylococcus aureus | 62.5 | [5][6] | ||
| Candida albicans | 250 | [5][6] | ||
| PC2 | 4-Methoxyphenyl | Escherichia coli | 250 | [5][6] |
| Staphylococcus aureus | 62.5 | [5][6] | ||
| Candida albicans | 62.5 | [5][6] | ||
| PC3 | 4-Nitrophenyl | Escherichia coli | 250 | [5][6] |
| Staphylococcus aureus | 62.5 | [5][6] | ||
| Candida albicans | 125 | [5][6] | ||
| PC4 | Cinnamyl | Escherichia coli | 62.5 | [5][6] |
| Staphylococcus aureus | N/A | [5][6] | ||
| Candida albicans | 125 | [5][6] |
N/A: Not Active or Not Reported
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of synthesized imidazole derivatives.
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Bacterial/Fungal Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions with Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations (e.g., 500 µg/mL to 0.98 µg/mL).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: A typical workflow for antimicrobial susceptibility testing of novel compounds.
Anticancer Activity of Imidazole Derivatives
The imidazole scaffold is present in several clinically used anticancer drugs.[7] Imidazole derivatives, including Schiff bases, have been reported to exhibit cytotoxic activity against various cancer cell lines.[8] Their mechanisms of action can be diverse, including inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[7]
Quantitative Anticancer Data (Representative Data for Imidazole Analogs)
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative imidazole derivatives against different cancer cell lines. This data is derived from studies on analogous compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| L¹ | A549 (Lung) | 1.85 | [8] |
| L² | MCF-7 (Breast) | 0.75 | [8] |
| L⁵ | MCF-7 (Breast) | 2.17 | [8] |
| Compound 21 | A549 (Lung) | 0.29 | [7] |
| Compound 43 | MCF-7 (Breast) | 0.8 | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized imidazole derivatives (prepared by serial dilution from a stock solution in DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Potential Mechanisms of Action and Signaling Pathways
While specific signaling pathways for derivatives of this compound have not been elucidated, the broader class of imidazole-based anticancer agents is known to interact with various cellular targets. One of the well-established mechanisms for some imidazole derivatives is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
Caption: A conceptual diagram of tubulin polymerization inhibition by an imidazole derivative.
Conclusion and Future Directions
Derivatives of this compound represent a promising, yet underexplored, area for the discovery of new therapeutic agents. Based on the biological activities of closely related imidazole-5-carbaldehyde derivatives, this class of compounds holds potential for development as novel antimicrobial and anticancer drugs. Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives of this compound to establish clear structure-activity relationships. Elucidation of their specific mechanisms of action and molecular targets will be crucial for their advancement as clinical candidates.
References
- 1. nijournals.org [nijournals.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. ijfmr.com [ijfmr.com]
- 5. mediresonline.org [mediresonline.org]
- 6. mediresonline.org [mediresonline.org]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,2-dimethyl-1H-imidazole-5-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimethyl-1H-imidazole-5-carbaldehyde is a heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. The imidazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, owing to its ability to engage in various biological interactions. This document provides an overview of the applications of this compound in the synthesis of potential therapeutic agents and details relevant experimental protocols. While specific examples detailing the direct use of this compound are limited in publicly available literature, its structural similarity to other imidazole-5-carbaldehydes, such as 4-methyl-1H-imidazole-5-carbaldehyde, suggests its utility as a versatile precursor for novel drug candidates.[1][2] Imidazole derivatives have been extensively explored for their potential as antimicrobial, anti-inflammatory, analgesic, antifungal, and anticancer agents.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 24134-12-1 | |
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 g/mol | |
| Appearance | Solid | |
| Purity | ≥97% (commercially available) |
Applications in Medicinal Chemistry
The aldehyde functional group at the 5-position of the 1,2-dimethyl-1H-imidazole ring is a key feature that allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules with potential therapeutic value.
Synthesis of Schiff Bases and Related Derivatives
The aldehyde can readily undergo condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases can serve as intermediates for the synthesis of a wide array of heterocyclic compounds or can themselves exhibit biological activity.
Potential Therapeutic Areas:
-
Antimicrobial Agents: Imidazole-based Schiff bases have been reported to possess antibacterial and antifungal activities.
-
Anticancer Agents: The imine linkage can be a crucial pharmacophoric element in compounds designed to target various cancer-related pathways.
-
Anti-inflammatory Agents: Schiff base derivatives of imidazole may exhibit anti-inflammatory properties by modulating inflammatory pathways.
Precursor for Fused Heterocyclic Systems
This compound can be utilized as a key intermediate in the construction of fused heterocyclic systems, such as imidazopyridines, imidazopyrimidines, and other related scaffolds. These fused systems are often explored in drug discovery for their unique three-dimensional structures that can lead to high-affinity interactions with biological targets.
Potential Therapeutic Targets:
-
Kinase Inhibitors: Fused imidazole scaffolds are prevalent in many kinase inhibitors, which are a major class of anticancer drugs.
-
GPCR Modulators: G-protein coupled receptors are important drug targets, and fused heterocyclic compounds can be designed to modulate their activity.
Synthesis of Chalcones and Flavonoid Analogs
The aldehyde can participate in Claisen-Schmidt condensation reactions with acetophenones to yield chalcones. Imidazole-containing chalcones and their derivatives are of interest in medicinal chemistry due to their broad spectrum of biological activities.
Potential Biological Activities:
-
Antioxidant Activity
-
Cytotoxic Activity against Cancer Cell Lines
-
Anti-inflammatory Effects
Experimental Protocols
The following are generalized protocols for common reactions involving imidazole-5-carbaldehydes. These can be adapted for this compound.
Protocol 1: General Synthesis of Schiff Bases
This protocol describes a typical condensation reaction to form a Schiff base.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Ethanol or Methanol (as solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or reflux for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of the Workflow:
Caption: General workflow for the synthesis of Schiff bases from this compound.
Protocol 2: General Synthesis of Imidazole-based Chalcones (Claisen-Schmidt Condensation)
This protocol outlines the synthesis of chalcones from an aldehyde and an acetophenone.
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (catalyst)
Procedure:
-
Dissolve the substituted acetophenone in ethanol in a flask.
-
Add the aqueous NaOH or KOH solution to the flask and stir.
-
Slowly add a solution of this compound in ethanol to the reaction mixture at room temperature.
-
Continue stirring at room temperature for 4-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Visualization of the Workflow:
Caption: General workflow for the Claisen-Schmidt condensation to synthesize imidazole-based chalcones.
Signaling Pathways
While no specific signaling pathways modulated directly by this compound have been reported, its derivatives, particularly kinase inhibitors, would be expected to target pathways crucial for cell growth, proliferation, and survival.
Hypothetical Signaling Pathway Inhibition by a Derivative:
The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor, for example, targeting a receptor tyrosine kinase (RTK) pathway.
Caption: Hypothetical inhibition of an RTK signaling pathway by a derivative of this compound.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. Its utility is underscored by the well-established importance of the imidazole scaffold in medicinal chemistry. The protocols and conceptual frameworks provided herein are intended to guide researchers in the exploration of this compound for the development of new and effective therapeutic agents. Further research is warranted to fully elucidate the medicinal chemistry potential of derivatives synthesized from this valuable building block.
References
Application Notes and Protocols: Reaction of 1,2-dimethyl-1H-imidazole-5-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction of 1,2-dimethyl-1H-imidazole-5-carbaldehyde with primary and secondary amines, leading to the formation of Schiff bases and N-substituted amines. These derivatives are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the imidazole scaffold. This document details the primary reaction pathways, provides experimental protocols, and discusses the potential applications of the resulting compounds in drug development.
Introduction to Imidazole Derivatives in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metal ions contribute to its versatile biological activities. Derivatives of this compound are being explored for various therapeutic applications, including as antifungal and anticancer agents. The primary reactions discussed herein are Schiff base formation and reductive amination, which are fundamental transformations for introducing molecular diversity and generating libraries of potential drug candidates.
Primary Reaction Pathways
The aldehyde functional group of this compound readily reacts with primary and secondary amines through two main pathways:
-
Schiff Base Formation: The condensation reaction with primary amines results in the formation of an imine or Schiff base. This reaction is typically reversible and may be catalyzed by an acid or base, or driven by the removal of water.
-
Reductive Amination: This two-step, one-pot process involves the initial formation of a Schiff base (or an enamine with secondary amines), which is then reduced in situ to the corresponding N-substituted amine. This method is highly effective for creating stable C-N bonds.
Reaction Scheme
Experimental Protocols
General Protocol for Schiff Base Formation
This protocol describes a general method for the synthesis of Schiff bases from this compound and various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
If required, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.
Table 1: Representative Data for Schiff Base Synthesis
| Amine Reactant | Product | Reaction Time (h) | Yield (%) | Spectroscopic Data (1H NMR, δ ppm) |
| Aniline | (E)-N-((1,2-dimethyl-1H-imidazol-5-yl)methylene)aniline | 4 | 85 | 8.35 (s, 1H, -CH=N-), 7.80 (s, 1H, Im-H), 7.45-7.20 (m, 5H, Ar-H), 3.75 (s, 3H, N-CH3), 2.50 (s, 3H, C-CH3) |
| 4-Chloroaniline | (E)-N-((1,2-dimethyl-1H-imidazol-5-yl)methylene)-4-chloroaniline | 4 | 88 | 8.30 (s, 1H, -CH=N-), 7.78 (s, 1H, Im-H), 7.40 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.74 (s, 3H, N-CH3), 2.49 (s, 3H, C-CH3) |
| Benzylamine | (E)-N-((1,2-dimethyl-1H-imidazol-5-yl)methylene)-1-phenylmethanamine | 3 | 92 | 8.25 (s, 1H, -CH=N-), 7.75 (s, 1H, Im-H), 7.35-7.20 (m, 5H, Ar-H), 4.80 (s, 2H, -CH2-Ph), 3.70 (s, 3H, N-CH3), 2.45 (s, 3H, C-CH3) |
Note: The data presented in this table are representative examples based on typical reactions of similar imidazole aldehydes and may vary depending on the specific reaction conditions.
General Protocol for Reductive Amination
This one-pot protocol is a versatile method for synthesizing N-substituted amines from this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium borohydride (NaBH4)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the amine (1.0-1.2 eq).
-
Dissolve the reactants in an appropriate solvent like DCM or DCE.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium or enamine intermediate.
-
Add the reducing agent (e.g., NaBH(OAc)3, 1.2-1.5 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 1-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Table 2: Representative Data for Reductive Amination
| Amine Reactant | Product | Reducing Agent | Reaction Time (h) | Yield (%) | Spectroscopic Data (1H NMR, δ ppm) |
| Benzylamine | N-benzyl-1-(1,2-dimethyl-1H-imidazol-5-yl)methanamine | NaBH(OAc)3 | 12 | 78 | 7.35-7.20 (m, 5H, Ar-H), 7.10 (s, 1H, Im-H), 3.80 (s, 2H, Im-CH2-N), 3.75 (s, 2H, N-CH2-Ph), 3.65 (s, 3H, N-CH3), 2.40 (s, 3H, C-CH3) |
| Morpholine | 4-((1,2-dimethyl-1H-imidazol-5-yl)methyl)morpholine | NaBH4 | 8 | 85 | 7.05 (s, 1H, Im-H), 3.70 (t, 4H, morpholine), 3.60 (s, 2H, Im-CH2-N), 3.55 (s, 3H, N-CH3), 2.50 (t, 4H, morpholine), 2.35 (s, 3H, C-CH3) |
Note: The data presented in this table are representative examples based on typical reactions of similar imidazole aldehydes and may vary depending on the specific reaction conditions.
Application in Drug Development: Antifungal Activity
Derivatives of imidazole are well-known for their antifungal properties. The primary mechanism of action for many imidazole-based antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol.[2][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[4] The products of the reactions described above can be screened for their potential as novel antifungal agents.
Ergosterol Biosynthesis Inhibition Pathway
Experimental Workflow for Drug Candidate Screening
The following workflow outlines the general steps from synthesis to initial biological evaluation of the synthesized imidazole derivatives.
Screening Workflow
Conclusion
The reaction of this compound with amines provides a versatile platform for the synthesis of a diverse range of imidazole derivatives. The straightforward protocols for Schiff base formation and reductive amination allow for the efficient generation of compound libraries for drug discovery programs. The potential of these compounds as antifungal agents, through the inhibition of ergosterol biosynthesis, highlights the importance of this chemical space for the development of new therapeutics. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their biological activity and advancing them as potential drug candidates.
References
Application Note & Protocol: N-alkylation of 1,2-dimethyl-1H-imidazole-5-carbaldehyde to Synthesize 1,2,3-trimethyl-5-formyl-1H-imidazol-3-ium Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of imidazole derivatives is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse molecular scaffolds with a wide range of biological activities. The introduction of an alkyl group to a nitrogen atom of the imidazole ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity, solubility, and metabolic stability, which in turn can modulate its pharmacokinetic profile and therapeutic efficacy.[1] This document provides a detailed protocol for the N-alkylation of 1,2-dimethyl-1H-imidazole-5-carbaldehyde. Since the N-1 position is already methylated, this reaction proceeds as an N-3 alkylation, resulting in the formation of a quaternary 1,2,3-trialkyl-5-formyl-1H-imidazol-3-ium salt. Such imidazolium salts are valuable intermediates in organic synthesis and can themselves exhibit biological activity.
The protocol described herein is based on established methods for the N-alkylation of substituted imidazoles, particularly those bearing an aldehyde functionality.[2][3] The procedure involves the deprotonation of the N-3 position followed by a nucleophilic substitution reaction with an alkylating agent.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the N-alkylation of substituted imidazole carbaldehydes, which can be adapted for this compound.
| Entry | Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-methyl-1H-imidazole-5-carbaldehyde | Methyl iodide | Sodium Hydride (NaH) | THF | Room Temperature | 20 | High | [2] |
| 2 | Substituted Imidazole | Alkyl Halide | Potassium Carbonate (K₂CO₃) | Acetonitrile | Room Temp - 60 | 8 - 24 | 62 - 91 | [4] |
| 3 | Substituted Imidazole | Alkyl Halide | Potassium Hydroxide (KOH) | Acetonitrile | 60 | 0.5 - 8 | 62 - 74 | [4] |
| 4 | 2-Substituted Imidazole-4,5-dicarboxylate | Alkyl Halide | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DMF | 80 - 100 | 24 - 48 | <50 | [5] |
Experimental Protocols
This protocol details the N-alkylation of this compound to form a 1,2,3-trimethyl-5-formyl-1H-imidazol-3-ium salt using methyl iodide as the alkylating agent. This procedure can be adapted for other alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., Methyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to create a suspension.
-
Addition of Alkylating Agent: To the stirred suspension at room temperature, add the alkylating agent (1.2 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. The choice of temperature will depend on the reactivity of the alkylating agent.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer with water and then with brine to remove any remaining inorganic impurities.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Filter off the drying agent and evaporate the solvent in vacuo to yield the purified product.
-
If necessary, further purify the product by column chromatography on silica gel.[4]
-
Alternative Protocol using Sodium Hydride:
For a more reactive approach, particularly with less reactive alkylating agents, sodium hydride (NaH) can be used as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF.[1][2]
-
To a solution of this compound (1.0 equivalent) in anhydrous THF at 0 °C, carefully add NaH (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (1.1 equivalents) dropwise at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Proceed with the extraction and purification steps as described above.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Logical relationship of reactants and products in the N-alkylation reaction.
References
Application Notes and Protocols: The Role of 1,2-dimethyl-1H-imidazole-5-carbaldehyde in the Synthesis of Potential Antifungal Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While 1,2-dimethyl-1H-imidazole-5-carbaldehyde is a potential building block in medicinal chemistry, specific literature detailing its direct application in the synthesis of established antifungal drugs with corresponding quantitative data is limited. The following application notes and protocols are based on established synthetic methodologies for analogous imidazole aldehydes and the general principles of imidazole-based antifungal drug discovery. The experimental data presented is hypothetical and for illustrative purposes.
Introduction: The Potential of Imidazole Scaffolds in Antifungal Drug Discovery
Imidazole derivatives are a cornerstone in the development of antifungal therapeutics. The imidazole nucleus is a key pharmacophore in many clinically significant antifungal agents, including ketoconazole, miconazole, and clotrimazole.[1][2] These drugs primarily exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a crucial enzyme in the ergosterol biosynthesis pathway.[1][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of cellular functions, and ultimately, fungal cell death.
This compound is a heterocyclic aldehyde that presents a valuable starting point for the synthesis of novel imidazole-based compounds. The aldehyde functional group is highly versatile and can readily undergo a variety of chemical transformations, allowing for the introduction of diverse structural motifs to explore structure-activity relationships (SAR) and develop new antifungal candidates.
General Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for most imidazole-based antifungal drugs is the inhibition of ergosterol biosynthesis. This is achieved by targeting the enzyme lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme. The nitrogen atom (N-3) of the imidazole ring coordinates to the heme iron atom in the active site of the enzyme, preventing the demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane, resulting in fungistatic or fungicidal activity.
Caption: Inhibition of Ergosterol Biosynthesis by Imidazole Antifungals.
Synthetic Pathways and Experimental Protocols
The aldehyde functionality of this compound allows for its use in several key organic reactions to generate a library of potential antifungal compounds. Two common and effective synthetic routes are the formation of Schiff bases and chalcones.
Synthesis of Schiff Base Derivatives
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with a broad range of biological activities, including antifungal properties.
Experimental Protocol: General Procedure for the Synthesis of Schiff Base Derivatives of this compound
-
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the substituted aniline to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Caption: Workflow for Schiff Base Synthesis.
Synthesis of Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids. They are synthesized via a Claisen-Schmidt condensation and have demonstrated significant antifungal activity.
Experimental Protocol: General Procedure for the Synthesis of Chalcone Derivatives from this compound
-
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Ethanol (solvent)
-
Aqueous sodium hydroxide (catalyst)
-
-
Procedure:
-
In a flask, dissolve this compound and the substituted acetophenone in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry.
-
Purify the crude chalcone by recrystallization from ethanol.
-
Caption: Workflow for Chalcone Synthesis.
Quantitative Data on Antifungal Activity (Hypothetical)
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of imagined Schiff base and chalcone derivatives of this compound against common fungal pathogens. This data is for illustrative purposes to demonstrate how results would be presented.
| Compound ID | Derivative Type | R-Group on Aniline/Acetophenone | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus | MIC (µg/mL) vs. T. rubrum |
| SB-1 | Schiff Base | 4-Chloro | 8 | 16 | 4 |
| SB-2 | Schiff Base | 4-Fluoro | 4 | 8 | 2 |
| SB-3 | Schiff Base | 4-Nitro | 16 | 32 | 8 |
| CH-1 | Chalcone | 4-Chloro | 2 | 4 | 1 |
| CH-2 | Chalcone | 4-Bromo | 1 | 2 | 0.5 |
| CH-3 | Chalcone | 4-Methoxy | 32 | 64 | 16 |
| Fluconazole | Reference Drug | - | 1 | 64 | 2 |
| Ketoconazole | Reference Drug | - | 0.5 | 8 | 0.25 |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting material for the synthesis of novel antifungal agents. The synthetic versatility of the aldehyde group allows for the creation of diverse chemical libraries, such as Schiff bases and chalcones. Future research should focus on the synthesis and thorough biological evaluation of such derivatives to identify lead compounds with potent antifungal activity. Subsequent studies should include in-depth mechanistic investigations, determination of cytotoxicity against mammalian cell lines, and in vivo efficacy studies in animal models of fungal infections. The exploration of this particular imidazole scaffold could lead to the development of new and effective treatments for fungal diseases.
References
Application of 1,2-dimethyl-1H-imidazole-5-carbaldehyde in Anticancer Research: A Prospective Outlook
For Researchers, Scientists, and Drug Development Professionals
Note: There is currently no publicly available scientific literature detailing the direct application of 1,2-dimethyl-1H-imidazole-5-carbaldehyde in anticancer research. However, the imidazole scaffold is a well-established pharmacophore in numerous anticancer agents. This document provides a prospective application note and generalized protocols based on the activities of structurally related imidazole and benzimidazole derivatives, offering a foundational framework for initiating research into the potential anticancer effects of this compound.
Introduction
Imidazole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide array of pharmacological activities, including potent anticancer properties.[1] These compounds exert their effects through various mechanisms, such as the inhibition of crucial enzymes like kinases and topoisomerases, disruption of microtubule dynamics, and induction of apoptosis.[2][3] Marketed anticancer drugs like dacarbazine and nilotinib feature the imidazole core, highlighting its clinical relevance.[2][4]
While direct anticancer studies on this compound are not available, its structural features suggest it could serve as a valuable synthon for developing novel anticancer drug candidates. The dimethylated imidazole ring offers a stable core, and the carbaldehyde group provides a reactive handle for further chemical modifications to generate a library of derivatives with potentially enhanced potency and selectivity. This document outlines potential research avenues and methodologies for evaluating the anticancer potential of this compound and its future derivatives.
Quantitative Data on Related Imidazole Derivatives
To provide a reference for potential efficacy, the following table summarizes the in vitro cytotoxic activity of various imidazole and benzimidazole derivatives against a panel of human cancer cell lines. This data, gathered from existing literature, can serve as a benchmark for future studies on this compound.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1H-imidazole [4,5-f][5][6] phenanthroline | IPM714 | HCT116 (Colon) | 1.74 | [7] |
| SW480 (Colon) | 2.0 | [7] | ||
| 1H-benzo[d]imidazole | Compound 12b | Panel of 60 cell lines | 0.16 - 3.6 | [8] |
| Substituted Imidazole | Kim-161 (5a) | T24 (Bladder) | 56.11 | |
| Kim-111 (5b) | T24 (Bladder) | 67.29 | ||
| Imidazole-Pyridine Hybrid | Compound 5e | BT474 (Breast) | 39.19 (24h) | [4] |
| Compound 5c | BT474 (Breast) | 35.98 (24h) | [4] | |
| Compound 5d | BT474 (Breast) | 35.56 (24h) | [4] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the anticancer activity of this compound. These are generalized methods based on standard practices for testing novel chemical entities.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine if the test compound induces cell cycle arrest.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay using Annexin V-FITC/PI Staining
This protocol is to determine if the test compound induces apoptosis.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
The following diagrams illustrate common experimental workflows and signaling pathways relevant to the anticancer research of imidazole derivatives.
Caption: Experimental workflow for anticancer evaluation.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
Future Directions
Should initial screenings of this compound or its derivatives show promising anticancer activity, further investigations would be warranted. These could include:
-
Lead Optimization: Synthesis of a focused library of derivatives to establish structure-activity relationships (SAR).
-
In-depth Mechanistic Studies: Investigating the specific molecular targets and signaling pathways affected by the lead compounds.
-
In Vivo Efficacy: Evaluating the antitumor activity of promising candidates in preclinical animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of the lead compounds.
The imidazole core remains a fertile ground for the discovery of novel anticancer agents. While this compound is currently uncharacterized in this context, a systematic investigation based on the established methodologies for related compounds could unveil its potential as a valuable scaffold in cancer drug discovery.
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. scbt.com [scbt.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions of 1,2-dimethyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the Knoevenagel, Claisen-Schmidt, and Wittig condensation reactions of 1,2-dimethyl-1H-imidazole-5-carbaldehyde. The protocols are designed to be a starting point for the synthesis of a variety of vinyl-imidazole derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
Condensation reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. For heteroaromatic aldehydes such as this compound, these reactions open avenues to a diverse range of functionalized molecules with potential biological activity. The electron-rich nature of the imidazole ring can influence the reactivity of the aldehyde and the properties of the resulting products. This document outlines adapted protocols for three key condensation reactions based on established methodologies for similar substrates.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base, to form a new carbon-carbon double bond.[1][2] This reaction is widely used for the synthesis of electron-deficient alkenes.
Protocol: Synthesis of 2-((1,2-dimethyl-1H-imidazol-5-yl)methylene)malononitrile
Reaction Scheme:
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 124.14 mg) and malononitrile (1.0 mmol, 66.06 mg) in 10 mL of ethanol.
-
Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate may form. If so, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. Add 10 mL of cold deionized water to the residue to induce precipitation.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford the pure product.
Expected Data:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to pale yellow solid |
| ¹H NMR | Signals corresponding to the imidazole, methyl, and vinyl protons. |
| ¹³C NMR | Signals corresponding to the imidazole, methyl, vinyl, and nitrile carbons. |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₉H₈N₄ |
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without α-hydrogens) and a ketone to form an α,β-unsaturated ketone.[3][4] This reaction is a reliable method for synthesizing chalcone-like structures.
Protocol: Synthesis of (E)-1-(1,2-dimethyl-1H-imidazol-5-yl)-3-phenylprop-2-en-1-one
Reaction Scheme:
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 124.14 mg) and acetophenone (1.0 mmol, 120.15 mg) in 20 mL of ethanol.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Slowly add the NaOH solution (5 mL) to the stirred solution of the aldehyde and ketone at room temperature.
-
Continue stirring at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath for 30 minutes.
-
Filter the precipitated solid and wash thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.
Expected Data:
| Parameter | Expected Value |
| Yield | 70-90% |
| Appearance | Crystalline solid |
| ¹H NMR | Signals for the imidazole, methyl, phenyl, and vinyl protons. |
| ¹³C NMR | Signals for the imidazole, methyl, phenyl, vinyl, and carbonyl carbons. |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₄H₁₄N₂O |
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[5][6] The stereochemical outcome can often be controlled by the nature of the ylide and the reaction conditions.
Protocol: Synthesis of 1,2-dimethyl-5-vinyl-1H-imidazole
Reaction Scheme:
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (or Potassium tert-butoxide)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, and standard inert atmosphere glassware
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon).
-
Add methyltriphenylphosphonium bromide (1.2 mmol, 428.28 mg) to the flask.
-
Add 15 mL of anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise via syringe. The solution should turn a characteristic ylide color (often orange or deep red).
-
Stir the mixture at 0 °C for 1 hour.
-
Prepare a solution of this compound (1.0 mmol, 124.14 mg) in 5 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain the pure vinyl imidazole.
Expected Data:
| Parameter | Expected Value |
| Yield | 60-80% |
| Appearance | Oil or low-melting solid |
| ¹H NMR | Signals for the imidazole, methyl, and vinyl protons. |
| ¹³C NMR | Signals for the imidazole, methyl, and vinyl carbons. |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₇H₁₀N₂ |
Visualizations
Caption: Experimental workflow for condensation reactions.
Caption: Generalized condensation reaction pathway.
References
Application Notes and Protocols: One-Pot Synthesis of 1,2-dimethyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a streamlined, one-pot synthesis of 1,2-dimethyl-1H-imidazole-5-carbaldehyde, a valuable building block in medicinal chemistry. The document outlines the synthetic procedure, potential applications in drug discovery, and includes diagrams to illustrate the workflow and relevant biological pathways.
Introduction
Imidazole derivatives are a significant class of heterocyclic compounds that are integral to numerous biological processes and form the core of many pharmaceutical agents. Their diverse biological activities include antifungal, antibacterial, anticancer, and anti-inflammatory properties. The target molecule, this compound, with its reactive aldehyde functionality, serves as a versatile precursor for the synthesis of more complex molecular architectures in drug discovery programs. This protocol describes a plausible and efficient two-step, one-pot synthesis of this compound, proceeding through the formation of 1,2-dimethylimidazole followed by a Vilsmeier-Haack formylation.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved in a one-pot, two-step sequence. The first step involves the synthesis of the 1,2-dimethylimidazole core, which is then followed by a regioselective formylation at the C5 position using the Vilsmeier-Haack reaction, without the need for isolation of the intermediate.
Caption: Proposed one-pot synthesis of this compound.
Experimental Protocols
Materials and Methods
| Reagent/Solvent | Formula | M.W. | Supplier | Purity |
| Glyoxal (40% in H₂O) | C₂H₂O₂ | 58.04 | Sigma-Aldrich | - |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | Sigma-Aldrich | - |
| Acetaldehyde | C₂H₄O | 44.05 | Sigma-Aldrich | ≥99.5% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sigma-Aldrich | Anhydrous, 99.8% |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | HPLC Grade |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Sigma-Aldrich | ≥99.5% |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | ≥99.5% |
One-Pot Synthesis Protocol
Step 1: Synthesis of 1,2-dimethylimidazole (in situ)
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add glyoxal (0.1 mol, 14.5 g of 40% aqueous solution).
-
Cool the flask in an ice bath and add methylamine (0.1 mol, 7.75 g of 40% aqueous solution) dropwise with stirring.
-
After the addition of methylamine is complete, add acetaldehyde (0.1 mol, 4.4 g) dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The resulting solution contains 1,2-dimethylimidazole and is used directly in the next step.
Step 2: Vilsmeier-Haack Formylation
-
In a separate 500 mL flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (0.11 mol, 16.9 g) dropwise to ice-cold N,N-dimethylformamide (DMF, 0.3 mol, 21.9 g), with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the Vilsmeier reagent for 30 minutes at 0 °C.
-
Slowly add the crude 1,2-dimethylimidazole solution from Step 1 to the freshly prepared Vilsmeier reagent. An exothermic reaction will occur; maintain the temperature below 40 °C using a water bath.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.
Characterization Data (Predicted)
| Property | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 95-100 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.8 (s, 1H, CHO), 7.6 (s, 1H, H-4), 3.8 (s, 3H, N-CH₃), 2.6 (s, 3H, C-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 185.0 (CHO), 148.0 (C2), 140.0 (C5), 125.0 (C4), 33.0 (N-CH₃), 14.0 (C-CH₃) |
| Mass Spectrometry (ESI+) | m/z 125.07 [M+H]⁺ |
Applications in Drug Discovery
The this compound scaffold is a versatile starting material for the synthesis of a variety of biologically active molecules. The aldehyde group can be readily transformed into other functional groups, allowing for the generation of diverse chemical libraries for screening.
Potential Therapeutic Targets
Based on the known biological activities of imidazole-containing compounds, derivatives of this compound could be investigated for the following therapeutic areas:
-
Antifungal Agents: Imidazole is a core structure in many antifungal drugs that inhibit the biosynthesis of ergosterol, a key component of the fungal cell membrane.
-
Antibacterial Agents: Imidazole derivatives have been shown to interfere with bacterial cell wall synthesis and DNA replication.
-
Anticancer Agents: Certain imidazole-based compounds exhibit anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.
Caption: Potential therapeutic targets for imidazole derivatives.
Experimental Workflow for Screening
A general workflow for screening derivatives of this compound for biological activity is presented below.
Caption: General workflow for biological screening of synthesized derivatives.
Conclusion
The one-pot synthesis of this compound presented here offers a streamlined and efficient route to a versatile building block for medicinal chemistry. The potential for derivatization and the broad spectrum of biological activities associated with the imidazole core make this compound and its analogs promising candidates for further investigation in drug discovery and development. The provided protocols and workflows serve as a guide for researchers to explore the therapeutic potential of this class of molecules.
Application Notes and Protocols for Microwave-Assisted Synthesis Using 1,2-dimethyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for the microwave-assisted synthesis of Schiff bases and Knoevenagel condensation products derived from 1,2-dimethyl-1H-imidazole-5-carbaldehyde. The information is intended to guide researchers in developing efficient synthetic routes to novel imidazole derivatives with potential applications in medicinal chemistry and drug discovery.
Introduction to Microwave-Assisted Synthesis of Imidazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods.[1] These advantages include dramatically reduced reaction times, higher product yields, improved purity, and enhanced energy efficiency, aligning with the principles of green chemistry.[1][2] For the synthesis of heterocyclic compounds like imidazole derivatives, microwave irradiation provides rapid and uniform heating, which can lead to cleaner reactions with fewer side products.[1]
The imidazole scaffold is a key structural motif in many biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The starting material, this compound, possesses a reactive aldehyde group that can be readily transformed into various derivatives, such as Schiff bases and Knoevenagel adducts, which are themselves valuable pharmacophores.
Applications of Imidazole Derivatives
Derivatives synthesized from imidazole aldehydes have shown promise in several therapeutic areas:
-
Anticancer Activity: Imidazole-containing compounds, including Schiff bases, have been investigated as potential anticancer agents.[1] Some derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action can be diverse, including the inhibition of protein kinases like EGFR (Epidermal Growth Factor Receptor), which is a key target in cancer therapy.
-
Antimicrobial Activity: The imidazole ring is a well-known pharmacophore in antifungal and antibacterial agents. Schiff base derivatives of imidazoles have also demonstrated significant antimicrobial activity against a range of pathogens.[5]
-
Anti-inflammatory Activity: Certain imidazole Schiff base derivatives have been evaluated for their anti-inflammatory properties, showing potential for the development of new anti-inflammatory drugs.[3][4]
Generalized Protocols for Microwave-Assisted Synthesis
The following are generalized protocols for the synthesis of Schiff bases and Knoevenagel condensation products from an aromatic aldehyde like this compound. Note: These are starting points and will likely require optimization for the specific substrate and reactants.
Protocol 1: Microwave-Assisted Synthesis of Schiff Bases
Schiff bases are formed by the condensation of a primary amine with an aldehyde. This reaction is often catalyzed by a small amount of acid.
Reaction Scheme:
Materials:
-
This compound
-
A primary amine (e.g., aniline, substituted anilines, aminothiazoles)
-
Solvent (e.g., ethanol, methanol, or solvent-free)
-
Catalyst (e.g., glacial acetic acid, a few drops)
-
Microwave reactor with sealed vessel capability
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1 mmol) and the primary amine (1 mmol).
-
If using a solvent, add 3-5 mL of ethanol or methanol. For solvent-free conditions, proceed to the next step.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 100-300 W) or a fixed temperature (e.g., 80-120 °C) for a short duration (e.g., 2-15 minutes).[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
If a precipitate has formed, filter the solid product, wash it with cold ethanol, and dry it.
-
If no solid forms, pour the reaction mixture into cold water to induce precipitation. Filter, wash, and dry the product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation: Typical Reaction Parameters for Microwave-Assisted Schiff Base Synthesis
| Parameter | Typical Range | Reference |
| Microwave Power | 100 - 400 W | [6] |
| Temperature | 80 - 150 °C | [6] |
| Reaction Time | 2 - 20 minutes | [2][6] |
| Solvent | Ethanol, Methanol, Solvent-free | [2] |
| Catalyst | Acetic Acid | [6] |
| Yield | 70 - 95% | [2] |
Protocol 2: Microwave-Assisted Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a base.
Reaction Scheme:
(Where Z and Z' are electron-withdrawing groups, e.g., -CN, -COOEt)
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Catalyst (e.g., piperidine, triethylamine, or a solid catalyst like hydroxyapatite)[7]
-
Microwave reactor with sealed vessel capability
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1 mmol) and the active methylene compound (1.1 mmol).
-
Add the catalyst (e.g., a few drops of piperidine or triethylamine, or a catalytic amount of a solid catalyst).[7]
-
If using a solvent, add 3-5 mL of ethanol or water. For solvent-free conditions, ensure the reactants are well-mixed.[7]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specific power (e.g., 150-500 W) or temperature (e.g., 100-140 °C) for a short period (e.g., 1-10 minutes).[7][8]
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the vessel.
-
Add cold water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure Knoevenagel adduct.
Data Presentation: Typical Reaction Parameters for Microwave-Assisted Knoevenagel Condensation
| Parameter | Typical Range | Reference |
| Microwave Power | 150 - 600 W | [7] |
| Temperature | 100 - 140 °C | [8] |
| Reaction Time | 1 - 10 minutes | [7][8] |
| Solvent | Ethanol, Water, Solvent-free | [7][8] |
| Catalyst | Piperidine, Triethylamine, Hydroxyapatite | [7] |
| Yield | 85 - 99% | [7][8] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the microwave-assisted synthesis and subsequent biological evaluation of imidazole derivatives.
Caption: General workflow for synthesis and biological evaluation.
Hypothetical Signaling Pathway
This diagram depicts a hypothetical signaling pathway for an imidazole derivative acting as an EGFR inhibitor in cancer cells, a plausible mechanism of action for such compounds.
Caption: EGFR signaling pathway inhibition by an imidazole derivative.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. www2.unifap.br [www2.unifap.br]
- 5. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
Application Notes and Protocols: 1,2-dimethyl-1H-imidazole-5-carbaldehyde in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1,2-dimethyl-1H-imidazole-5-carbaldehyde as a key building block in the synthesis of potent bioactive molecules, with a specific focus on the development of kinase inhibitors for cancer therapy. The protocols outlined below describe a synthetic route to a highly potent dual PI3K/mTOR inhibitor, showcasing the versatility of this imidazole derivative in medicinal chemistry.
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing enzyme inhibitors. This compound is a valuable synthetic intermediate that provides a straightforward entry point for the incorporation of a substituted imidazole moiety into larger, more complex molecules. This document details its application in the synthesis of a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway, a critical pathway often dysregulated in cancer.[2][4][5][6]
Application: Synthesis of a Dual PI3K/mTOR Inhibitor
The following sections describe a synthetic pathway towards a potent dual PI3K/mTOR inhibitor, structurally related to GSK2126458 (Omipalisib).[6][7][8][9][10] This inhibitor is designed to target the ATP-binding site of these kinases, and the 1,2-dimethyl-1H-imidazole moiety plays a crucial role in establishing key binding interactions within the enzyme's active site.
Experimental Workflow
The overall synthetic strategy involves a multi-step sequence starting with the reductive amination of this compound with a functionalized pyridine derivative. This is followed by a series of cross-coupling reactions to build the final inhibitor.
Caption: Synthetic workflow for the PI3K/mTOR inhibitor.
Experimental Protocols
Step 1: Synthesis of 2-amino-5-bromo-3-methoxypyridine
This starting material can be synthesized from commercially available precursors following established literature procedures. A common route involves the bromination and subsequent methoxylation of 2-aminopyridine derivatives.
Step 2: Reductive Amination to Form Intermediate 1
This protocol describes the coupling of this compound with 2-amino-5-bromo-3-methoxypyridine.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
2-amino-5-bromo-3-methoxypyridine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) and 2-amino-5-bromo-3-methoxypyridine (1.0 eq) in dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.
Step 3: Sonogashira Coupling to Form Intermediate 2
This protocol describes the introduction of a protected alkyne onto the pyridine ring of Intermediate 1.
Reaction Scheme:
Materials:
-
Intermediate 1 (1.0 eq)
-
Trimethylsilylacetylene (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution of Intermediate 1 (1.0 eq) in a mixture of THF and triethylamine, add trimethylsilylacetylene (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Degas the reaction mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield Intermediate 2.
Step 4: Suzuki Coupling to Form the Final PI3K/mTOR Inhibitor
This final step involves the coupling of the pyrimidine core with the imidazole-pyridine fragment.
Reaction Scheme:
Materials:
-
Intermediate 2 (1.0 eq)
-
2,4-dichloro-5-methylpyrimidine (1.1 eq)[1]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a reaction vessel, combine Intermediate 2 (1.0 eq), 2,4-dichloro-5-methylpyrimidine (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water.
-
Degas the mixture with argon or nitrogen for 20 minutes.
-
Heat the reaction to 80-90 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography and/or recrystallization to obtain the final PI3K/mTOR inhibitor.
Data Presentation
The biological activity of the synthesized inhibitor can be evaluated using various in vitro assays. The following tables provide a template for presenting the quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Final Inhibitor | e.g., 0.5 | e.g., 5.2 | e.g., 1.8 | e.g., 2.5 | e.g., 1.1 |
| GSK2126458 (Reference) | 0.019 | 0.13 | 0.024 | 0.06 | 0.18 (mTORC1) |
Data for GSK2126458 is sourced from published literature.[7]
Table 2: Cellular Antiproliferative Activity
| Cell Line | Cancer Type | Final Inhibitor GI₅₀ (µM) |
| MCF-7 | Breast Cancer | e.g., 0.05 |
| PC-3 | Prostate Cancer | e.g., 0.08 |
| U87-MG | Glioblastoma | e.g., 0.06 |
Signaling Pathway
The synthesized inhibitor targets the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of complex bioactive molecules. The protocols provided herein demonstrate a practical approach to constructing a potent dual PI3K/mTOR inhibitor, highlighting the importance of this building block in modern drug discovery and development. The modular nature of the synthesis allows for the generation of diverse analogs for structure-activity relationship (SAR) studies, which is critical for optimizing potency, selectivity, and pharmacokinetic properties.
References
- 1. China 2,4-Dichloro-5-methylpyrimidine Factory - Customized 2,4-Dichloro-5-methylpyrimidine [sharingtechcn.com]
- 2. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. 2-アミノ-5-ブロモ-3-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Catalytic Reactions of 1,2-dimethyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimethyl-1H-imidazole-5-carbaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery due to the prevalence of the imidazole scaffold in numerous biologically active compounds.[1][2] The aldehyde functional group serves as a versatile handle for a variety of catalytic transformations, enabling the synthesis of diverse molecular architectures for the development of novel therapeutic agents. This document provides detailed application notes and generalized protocols for key catalytic reactions applicable to this compound, based on established methodologies for structurally related compounds.
Note: Specific experimental data and optimized protocols for catalytic reactions of this compound are not extensively reported in the current literature. The following protocols are based on well-established procedures for other imidazole and aromatic aldehydes and should be adapted and optimized for the specific substrate.
Catalytic Oxidation to Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation, yielding 1,2-dimethyl-1H-imidazole-5-carboxylic acid, a valuable building block for the synthesis of amides, esters, and other derivatives with potential biological activity.[3]
Data Presentation: Catalytic Oxidation of Aromatic Aldehydes
While specific data for the target molecule is unavailable, the following table summarizes conditions for the oxidation of related aromatic aldehydes to provide a starting point for reaction optimization.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mn(III) complexes | NaClO2/NaH2PO4 | Buffer solution | Room Temp. | - | High | [4] |
| N-Heterocyclic Carbene (NHC) | H2O in air | - | Room Temp. | - | Good | [5] |
| Ag2O/CuO | Molecular Oxygen | - | - | - | 92 | [6] |
| Imidazole-functionalized POMs | Atmospheric O2 | - | - | - | 95 | [7] |
Experimental Protocol: General Procedure for Catalytic Oxidation
This protocol is a general guideline for the N-Heterocyclic Carbene (NHC)-catalyzed oxidation of an aromatic aldehyde.
Materials:
-
This compound
-
N-Heterocyclic Carbene (NHC) catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)
-
Base (e.g., Potassium carbonate, K2CO3)
-
Solvent (e.g., Dichloromethane, DCM)
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the NHC catalyst (0.1 eq) and the base (2.0 eq).
-
Add the solvent and a stoichiometric amount of water (1.0 eq).
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1,2-dimethyl-1H-imidazole-5-carboxylic acid.
Catalytic Reduction to Alcohol
The reduction of the aldehyde functionality to a primary alcohol, (1,2-dimethyl-1H-imidazol-5-yl)methanol, provides a precursor for ethers, esters, and halides, further expanding the accessible chemical space for drug development.
Data Presentation: Catalytic Reduction of Imidazole-Ketone Derivatives
The following data for the reduction of related imidazole-ketone derivatives can be used as a guide.[8]
| Substrate | Catalyst System | Reductant | Solvent | Temperature (°C) | Time | Yield (%) |
| Imidazole-ketone | CeCl3·7H2O | NaBH4 | Ethanol | 0 | 10 min | 90 |
| Benzimidazole-ketone | CeCl3·7H2O | NaBH4 | Ethanol | 0 | - | 85-98 |
Experimental Protocol: General Procedure for Catalytic Reduction
This protocol is a general guideline for the selective 1,2-reduction of an imidazole aldehyde.[8]
Materials:
-
This compound
-
Cerium(III) chloride heptahydrate (CeCl3·7H2O)
-
Sodium borohydride (NaBH4)
-
Ethanol
Procedure:
-
Suspend this compound (1.0 eq) and CeCl3·7H2O (0.5 eq) in ethanol in a round-bottom flask at 0 °C.
-
Slowly add solid NaBH4 (1.2 eq) to the suspension.
-
Stir the reaction mixture under a nitrogen atmosphere at 0 °C to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Quench the reaction mixture with water and extract with an organic solvent (e.g., Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product to obtain (1,2-dimethyl-1H-imidazol-5-yl)methanol.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. Reactions such as the Heck, Suzuki, and Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl moieties at the aldehyde group, following its conversion to a suitable halide or triflate, or by modifying the aldehyde to an alkene (e.g., via Wittig reaction) and then performing a Heck reaction.
Data Presentation: Palladium-Catalyzed Heck Reaction of Aryl Halides
The following table provides examples of Heck reaction conditions with aryl bromides.[9]
| Aryl Bromide | Olefin | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl bromide | Styrene | Pd(OAc)2 / 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt | K2CO3 | Water/DMF | 80 | 4 | High |
| Aryl bromides | n-Butyl Acrylate | Palladium/Phosphine-Imidazolium Salt | - | - | - | - | High |
| Aryl halides | Activated alkenes | Phosphine-free Pd catalyst | Base | - | - | - | High |
Experimental Protocol: General Procedure for a Heck-Type Reaction
This protocol describes a general procedure for a Heck reaction between an aryl halide and an alkene.[9] To apply this to this compound, it would first need to be converted to a halide or triflate at the imidazole ring, or the aldehyde would need to be transformed into a vinyl group.
Materials:
-
Imidazole-halide/triflate or Imidazole-alkene
-
Alkene or Aryl halide coupling partner
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., phosphine or NHC precursor)
-
Base (e.g., K2CO3, Et3N)
-
Solvent (e.g., DMF, Water)
Procedure:
-
To a Schlenk tube, add the imidazole substrate (1.0 eq), the coupling partner (1.5 eq), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).
-
Add the base (2.0 eq) and the solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a C=C double bond. This reaction is valuable for synthesizing α,β-unsaturated compounds which are versatile intermediates.[10][11]
Data Presentation: Knoevenagel Condensation of Aromatic Aldehydes
The following table presents various catalytic systems used for the Knoevenagel condensation of aromatic aldehydes.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Malononitrile | Imidazole | Dichloromethane | Room Temp. | - | High | [12] |
| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp. | 5 min | 98 | [1] |
| Thiophene carboxaldehyde | Cyanoacetic Acid | KOH | Water | 75 (Microwave) | 20 min | >95 | [11] |
| Aromatic Aldehydes | Ethyl Cyanoacetate | Triphenylphosphine | - | - | - | - | [11] |
Experimental Protocol: General Procedure for Knoevenagel Condensation
This protocol is a general guideline for an imidazole-catalyzed Knoevenagel condensation.[12]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Imidazole (as catalyst)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
In a reaction flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0 eq) in the solvent.
-
Add a catalytic amount of imidazole (10-30 mol%).
-
Stir the mixture at room temperature (or reflux if necessary, for less reactive methylene compounds).
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product can often be obtained in high purity, or further purified by recrystallization.
Wittig Reaction
The Wittig reaction transforms the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). This reaction is highly versatile for creating C=C double bonds with good control over the location of the new bond.[13][14]
Data Presentation: Wittig Reaction of Aldehydes
General conditions for Wittig reactions are presented below. The choice of base and solvent depends on the stability of the ylide.
| Ylide Type | Base | Solvent | Temperature | Product Stereochemistry | Reference |
| Non-stabilized | n-BuLi, NaH, NaNH2 | THF, Ether | -78 to RT | (Z)-alkene favored | [2][15] |
| Stabilized | NaH, NaOMe, K2CO3 | DMF, DMSO, Ethanol | Room Temp. | (E)-alkene favored | [15] |
| One-pot (in situ) | NaHCO3 (aq) | Water | Room Temp. | (E)-alkene favored |
Experimental Protocol: General Procedure for Wittig Reaction
This protocol describes the formation of a non-stabilized ylide followed by the reaction with the aldehyde.
Materials:
-
Alkyltriphenylphosphonium halide (Wittig salt)
-
Strong base (e.g., n-Butyllithium in hexanes)
-
Anhydrous solvent (e.g., THF)
-
This compound
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium halide (1.0 eq) and anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C.
-
Slowly add the strong base (1.0 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Allow the mixture to stir at this temperature for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (0.9 eq) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene product from triphenylphosphine oxide.
-
Signaling Pathways
Currently, there is no specific information available in the searched literature detailing the involvement of this compound or its direct derivatives in specific biological signaling pathways. However, imidazole-containing compounds are known to interact with a wide range of biological targets.[1][16][17] The development of derivatives from this scaffold could lead to molecules that modulate various signaling cascades, which would require further biological evaluation. A generalized representation of how a novel compound might be investigated for its effects on a signaling pathway is provided below.
While direct catalytic protocols for this compound are not extensively documented, the reactivity of the aldehyde group is well-understood. The provided application notes and generalized protocols for oxidation, reduction, palladium-catalyzed cross-coupling, Knoevenagel condensation, and the Wittig reaction serve as a robust starting point for researchers. These foundational reactions pave the way for the synthesis of a wide array of novel imidazole derivatives for evaluation in drug discovery programs. It is crucial to perform systematic optimization of reaction conditions for each specific transformation of the target molecule.
References
- 1. asianpubs.org [asianpubs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Complexity in Biological Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multifunctional Heterogeneous Cobalt Catalyst for the One‐Pot Synthesis of Benzimidazoles by Reductive Coupling of Dinitroarenes with Aldehydes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Two Imidazole-Functionalized Mixed-Valence Oxidovanadium Clusters for Catalytic Oxidation of Sulfides. | Semantic Scholar [semanticscholar.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.aston.ac.uk [publications.aston.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-dimethyl-1H-imidazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2-dimethyl-1H-imidazole-5-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for the synthesis of this compound are the Vilsmeier-Haack formylation of 1,2-dimethylimidazole and a two-step process involving hydroxymethylation followed by oxidation. Direct metallation of 1,2-dimethylimidazole followed by quenching with a formylating agent can also be employed, though it may present challenges with regioselectivity.
Q2: I am observing low yields with the Vilsmeier-Haack reaction. What are the potential causes?
A2: Low yields in the Vilsmeier-Haack formylation of 1,2-dimethylimidazole can stem from several factors:
-
Incomplete formation of the Vilsmeier reagent: Ensure that the phosphorus oxychloride (POCl₃) is fresh and the reaction with dimethylformamide (DMF) is allowed to proceed to completion.
-
Suboptimal reaction temperature: The reaction temperature is crucial and should be carefully controlled.[1][2]
-
Moisture in the reaction: The Vilsmeier reagent is sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used.
-
Side reactions: Undesired side reactions can compete with the formylation at the C5 position.
Q3: Are there issues with regioselectivity in the synthesis of this compound?
A3: Yes, regioselectivity can be a concern. While the C5 position of 1,2-dimethylimidazole is generally favored for electrophilic substitution, metallation reactions can sometimes lead to a mixture of products, with substitution occurring at the 2-methyl group as well.[3] Careful control of the reaction conditions, particularly the choice of metallating agent and solvent, is critical to favor C5 substitution.[3]
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the crude product and any impurities present. Recrystallization from a suitable solvent system may also be an effective purification method.
Troubleshooting Guides
Low or No Product Yield in Vilsmeier-Haack Formylation
| Symptom | Possible Cause | Suggested Solution |
| No product formation detected by TLC. | Inactive Vilsmeier reagent. | Use fresh, high-purity POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent at a low temperature (e.g., 0 °C) before adding the 1,2-dimethylimidazole. |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC. The optimal temperature can vary depending on the scale and specific conditions. | |
| Low yield of the desired product with starting material remaining. | Insufficient amount of Vilsmeier reagent. | Increase the molar equivalents of the Vilsmeier reagent relative to the 1,2-dimethylimidazole. A common ratio is 1.5 to 3 equivalents. |
| Short reaction time. | Extend the reaction time and continue to monitor by TLC until the starting material is consumed. | |
| Formation of multiple products observed by TLC. | Side reactions are occurring. | Optimize the reaction temperature. Lowering the temperature may increase selectivity. Ensure slow and controlled addition of the Vilsmeier reagent to the substrate. |
| Presence of moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issues with the Hydroxymethylation-Oxidation Method
| Symptom | Possible Cause | Suggested Solution |
| Low yield of (1,2-dimethyl-1H-imidazol-5-yl)methanol. | Incomplete reaction with formaldehyde. | Ensure an adequate excess of formaldehyde is used. Monitor the reaction by TLC to confirm the consumption of the starting material. |
| Decomposition of the hydroxymethylated intermediate. | Avoid excessive heating during the reaction and work-up. | |
| Low yield of this compound during oxidation. | Incomplete oxidation. | Choose an appropriate oxidizing agent (e.g., nitric acid, manganese dioxide) and optimize the reaction conditions (temperature, time).[3] |
| Over-oxidation to the carboxylic acid. | Carefully control the amount of oxidizing agent and the reaction time. Monitor the reaction closely by TLC to stop it once the aldehyde is the major product. | |
| Difficulty in isolating the product. | The product may be water-soluble. | After quenching the reaction, perform multiple extractions with a suitable organic solvent. |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation of 1,2-Dimethylimidazole
This protocol is a general procedure and may require optimization.
Reagents and Materials:
-
1,2-Dimethylimidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve 1,2-dimethylimidazole in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Illustrative):
| Parameter | Value |
| Molar ratio of 1,2-dimethylimidazole:POCl₃:DMF | 1 : 1.5 : 3 |
| Reaction Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Typical Yield | 60-80% |
Method 2: Hydroxymethylation and Oxidation of 1,2-Dimethylimidazole
This method is based on the procedure described for improving the synthesis of 1,2-dimethylimidazole-5-carbaldehyde.[3]
Step 1: Synthesis of (1,2-dimethyl-1H-imidazol-5-yl)methanol
Reagents and Materials:
-
1,2-Dimethylimidazole
-
Aqueous formaldehyde (e.g., 37%)
-
Suitable solvent (e.g., water or ethanol)
Procedure:
-
In a round-bottom flask, dissolve 1,2-dimethylimidazole in the chosen solvent.
-
Add an excess of aqueous formaldehyde.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude (1,2-dimethyl-1H-imidazol-5-yl)methanol may be used directly in the next step or purified by chromatography.
Step 2: Oxidation to this compound
Reagents and Materials:
-
(1,2-dimethyl-1H-imidazol-5-yl)methanol
-
Nitric acid (e.g., concentrated)
-
Sodium bicarbonate solution
Procedure:
-
Dissolve the crude (1,2-dimethyl-1H-imidazol-5-yl)methanol in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add nitric acid dropwise.
-
Stir the reaction at a controlled temperature and monitor its progress by TLC.
-
Once the oxidation is complete, carefully neutralize the reaction mixture with a sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate.
-
Purify the crude this compound by column chromatography.
Visualizations
Caption: Workflow for the Vilsmeier-Haack synthesis.
Caption: Workflow for the hydroxymethylation and oxidation synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Reactions of 1,2-dimethylimidazole, particularly its metallation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1,2-dimethyl-1H-imidazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,2-dimethyl-1H-imidazole-5-carbaldehyde. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is effective for removing small amounts of impurities from a solid sample, while column chromatography is useful for separating the target compound from a mixture of byproducts with different polarities.
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is ideal when the crude product is mostly pure (typically >90%) and the impurities have different solubility profiles from the desired compound in a given solvent. It is a simple and scalable method for achieving high purity.[1]
-
Column chromatography is more suitable for complex mixtures containing multiple components or when impurities have similar solubility to the product. It offers finer separation based on differential adsorption to a stationary phase.
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: While specific solvent systems for this exact compound are not widely published, common solvents for recrystallizing polar organic molecules can be systematically tested. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Potential starting points for solvent screening include:
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Mixtures of solvents (e.g., ethyl acetate/hexanes, ethanol/water)
Q4: How can I assess the purity of my purified this compound?
A4: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the compound and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Q5: What are the known stability and storage conditions for this compound?
A5: Aldehydes can be susceptible to oxidation. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) to prevent degradation.
Troubleshooting Guides
Low Recovery Yield after Recrystallization
| Possible Cause | Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote gradual crystal formation.[1] |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Test different solvents or solvent mixtures. Consider using a co-solvent in which the compound is less soluble. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and depositing crystals prematurely. |
Persistent Impurities after Column Chromatography
| Possible Cause | Solution |
| Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. A good system will show clear separation of the desired spot from impurities with an Rf value of 0.2-0.4 for the product. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use 1g of crude material for every 20-100g of silica gel, depending on the separation difficulty. |
| Co-eluting impurities. | If impurities have very similar polarity, consider a different stationary phase (e.g., alumina) or a different chromatographic technique like reverse-phase chromatography. |
| Sample is not fully dissolved or is precipitating on the column. | Ensure the crude sample is fully dissolved in a minimal amount of the eluent or a stronger solvent before loading. If using a stronger solvent, ensure it doesn't negatively impact the separation. |
Quantitative Data
The following table presents hypothetical data to illustrate the expected outcomes from different purification methods for this compound.
| Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| Appearance | Yellow to brown solid | Off-white to light yellow crystals | White solid |
| Purity (by HPLC) | ~90% | ≥98% | ≥99% |
| Recovery Yield | N/A | 70-90% | 50-80% |
| Melting Point | Broad range | Sharp range | Sharp range |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of a solid organic compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a magnetic stir bar.
-
Solvent Addition: Add a small amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hotplate with stirring. Add more solvent in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purification by flash column chromatography.
-
Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation of the target compound from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude material onto a small amount of silica gel.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to force the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
Technical Support Center: Synthesis of 1,2-dimethyl-1H-imidazole-5-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dimethyl-1H-imidazole-5-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which is typically achieved via the Vilsmeier-Haack formylation of 1,2-dimethyl-1H-imidazole.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Ensure phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) are fresh and anhydrous. Prepare the Vilsmeier reagent in situ under an inert atmosphere. 2. Gradually increase the reaction temperature. The Vilsmeier-Haack reaction's temperature is substrate-dependent and can range from below 0°C to 80°C.[1] 3. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
| Presence of a Major Isomeric Impurity | Formation of the undesired 1,2-dimethyl-1H-imidazole-4-carbaldehyde isomer due to lack of complete regioselectivity. | 1. Optimize the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable product. 2. Carefully control the stoichiometry of the Vilsmeier reagent. An excess may lead to less selective reactions. 3. Employ purification techniques such as column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the isomers. |
| Multiple Unidentified Byproducts | 1. Over-formylation (di-formylation) of the imidazole ring. 2. Decomposition of the starting material or product under harsh reaction conditions. 3. Side reactions involving residual water with the Vilsmeier reagent. | 1. Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). 2. Avoid excessively high reaction temperatures or prolonged reaction times. 3. Ensure all glassware is oven-dried and reagents are anhydrous to prevent uncontrolled hydrolysis of the Vilsmeier reagent. |
| Product is a Dark Oil or Tar | 1. Polymerization or decomposition reactions. 2. Incomplete hydrolysis of the intermediate iminium salt. | 1. Perform the reaction at the lowest effective temperature and under an inert atmosphere. 2. Ensure the aqueous workup is thorough and that the pH is adjusted appropriately (typically to basic) to facilitate complete hydrolysis. Stirring the reaction mixture with a saturated sodium bicarbonate solution until effervescence ceases is recommended. |
| Difficulty in Product Isolation/Purification | 1. Product may be soluble in the aqueous layer during workup. 2. Co-elution of the product and impurities during chromatography. | 1. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Vilsmeier-Haack reaction.[2][3] This involves the formylation of an electron-rich aromatic compound, in this case, 1,2-dimethyl-1H-imidazole, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus halide such as phosphorus oxychloride (POCl₃).[2][4]
Q2: What are the primary side reactions to be aware of?
A2: The main side reaction is the formation of the regioisomeric 1,2-dimethyl-1H-imidazole-4-carbaldehyde. The substitution pattern on the imidazole ring influences the position of formylation. While the 5-position is generally favored, a mixture of products can occur. Over-reaction, leading to di-formylation, is also possible under forcing conditions.
Q3: How can I control the regioselectivity of the formylation?
A3: Regioselectivity in the Vilsmeier-Haack reaction is influenced by both steric and electronic factors. For 1,2-dimethyl-1H-imidazole, the electronic properties of the ring direct the substitution. However, reaction conditions play a crucial role. Lowering the reaction temperature and carefully controlling the stoichiometry of the Vilsmeier reagent can improve the selectivity for the desired 5-carbaldehyde isomer.
Q4: My NMR spectrum shows two distinct aldehyde peaks. What does this indicate?
A4: The presence of two aldehyde peaks in the 1H NMR spectrum strongly suggests the formation of a mixture of the 5-carbaldehyde and 4-carbaldehyde isomers. You will need to employ purification techniques, such as column chromatography, to separate these isomers.
Q5: What is the mechanism of the Vilsmeier-Haack reaction in this synthesis?
A5: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form a chloroiminium ion, also known as the Vilsmeier reagent.[4] This reagent is the active electrophile. In the second stage, the electron-rich 1,2-dimethyl-1H-imidazole attacks the electrophilic carbon of the Vilsmeier reagent. This results in the formation of an iminium ion intermediate, which is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[4]
Experimental Protocol: Vilsmeier-Haack Formylation of 1,2-dimethyl-1H-imidazole
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1,2-dimethyl-1H-imidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,2-dimethyl-1H-imidazole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9) and gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with DCM.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Solvent Removal and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.
Reaction Pathway Visualization
Caption: Reaction pathways in the formylation of 1,2-dimethylimidazole.
References
Technical Support Center: Optimization of 1,2-dimethyl-1H-imidazole-5-carbaldehyde Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 1,2-dimethyl-1H-imidazole-5-carbaldehyde, primarily via the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and effective method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich heteroaromatic compound, in this case, 1,2-dimethyl-1H-imidazole, using a Vilsmeier reagent.[1][2][3][4] The Vilsmeier reagent is typically prepared in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3]
Q2: What are the key parameters to control for a successful reaction?
For a successful Vilsmeier-Haack formylation, careful control of the following parameters is crucial:
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the imidazole substrate is critical to prevent side reactions.[5]
-
Temperature: The reaction is highly temperature-dependent. Low temperatures are generally preferred to control the reaction rate and minimize byproduct formation.[3][5]
-
Reagent Purity: The purity of reagents, especially DMF and POCl₃, is essential. Contaminants can lead to undesired side reactions and lower yields.
-
Order of Addition: The sequence in which reagents are mixed can significantly impact the outcome, particularly in controlling localized concentrations.[5]
Q3: What are the expected yields for this reaction?
Yields can vary significantly based on the optimization of reaction conditions. While specific yields for this compound are not extensively documented in the provided results, analogous Vilsmeier-Haack reactions on other heterocyclic substrates report yields ranging from moderate to good, often in the 70-85% range under optimized conditions.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. A logical troubleshooting workflow is provided below.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or has not produced the desired aldehyde. What are the likely causes?
-
Answer:
-
Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that anhydrous DMF is used and that the POCl₃ is fresh. Old DMF can decompose to dimethylamine, which can interfere with the reaction.[6]
-
Temperature Control: The formation of the Vilsmeier reagent (the adduct of DMF and POCl₃) is exothermic and should be performed at low temperatures (0-5 °C) to prevent degradation.[5] Subsequent reaction with the imidazole substrate may require heating, but this should be carefully optimized.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
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Work-up Issues: The hydrolysis of the intermediate iminium salt is a critical step. Ensure that the quench and aqueous work-up are performed correctly to convert the intermediate to the final aldehyde product.
-
Issue 2: Formation of Multiple Products or Side Reactions
-
Question: My final product is impure, and I see evidence of multiple spots on my TLC plate. How can I improve selectivity?
-
Answer:
-
Over-formylation: The product aldehyde is still electron-rich and can potentially react with another equivalent of the Vilsmeier reagent, leading to diformylated or other byproducts. This is often caused by an excess of the formylating agent.[5]
-
Solution: Carefully control the stoichiometry. A molar ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to the imidazole substrate is a good starting point for optimization.[5]
-
-
Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent can create localized high concentrations, promoting side reactions.
-
Solution: Consider adding the Vilsmeier reagent dropwise to a solution of the 1,2-dimethylimidazole.[5]
-
-
High Temperature: Elevated temperatures can provide the activation energy for undesired side reactions.
-
Chlorination: Although less common for imidazoles, chlorination of the aromatic ring is a known side reaction in Vilsmeier-Haack chemistry, particularly at higher temperatures.[5]
-
Solution: Maintain low reaction temperatures. If the problem persists, alternative reagents like oxalyl chloride or thionyl chloride with DMF could be explored.[5]
-
-
Optimization of Reaction Conditions
The following table summarizes key parameters and their typical ranges for optimizing the Vilsmeier-Haack formylation of an electron-rich heterocycle.
| Parameter | Recommended Range | Rationale & Notes |
| Vilsmeier Reagent:Substrate Ratio | 1.1 : 1 to 1.5 : 1 | Minimizes di-formylation and other side reactions. Higher ratios can drastically increase byproduct formation.[5] |
| Solvent | Anhydrous DMF, DCM, Chloroform | DMF often serves as both reagent and solvent. Anhydrous conditions are critical.[2][6] |
| Reagent Formation Temperature | 0 °C to 5 °C | The formation of the Vilsmeier reagent is exothermic. Low temperature prevents degradation.[5] |
| Reaction Temperature | 0 °C to 80 °C | Highly substrate-dependent. Start at low temperatures (0 °C to RT) and increase only if necessary while monitoring by TLC.[3][5] |
| Reaction Time | 1 to 7 hours | Must be optimized by monitoring the reaction progress to ensure full consumption of starting material without significant byproduct formation.[1][5] |
| Work-up | Aqueous quench (e.g., NaOAc solution, NaHCO₃) | Hydrolyzes the intermediate iminium salt to the final aldehyde. A basic quench neutralizes the acidic reaction mixture.[1] |
Experimental Protocol (General Guideline)
This protocol is a general guideline for the Vilsmeier-Haack formylation of 1,2-dimethylimidazole. It should be adapted and optimized for specific laboratory conditions and scales.
1. Vilsmeier Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, ~1.05 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not rise above 5 °C.
-
Stir the resulting mixture at 0 °C for 30-60 minutes. The solution may become a pale yellow or reddish crystalline slurry.
2. Formylation Reaction:
-
Dissolve 1,2-dimethylimidazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the imidazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Gentle heating may be required, which must be determined through optimization.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) or LC-MS until the starting material is consumed.
4. Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice containing a saturated aqueous solution of sodium acetate or sodium bicarbonate. This step is exothermic and should be done slowly.
-
Stir the resulting mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
5. Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography to afford the pure this compound.[1]
References
1,2-dimethyl-1H-imidazole-5-carbaldehyde stability and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 1,2-dimethyl-1H-imidazole-5-carbaldehyde. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions. These are based on information from safety data sheets and supplier recommendations.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (refrigerated)[1][2] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen)[1][2][3] | Protects against air oxidation and moisture-induced hydrolysis. |
| Light | In a dark place, protected from light[3] | The imidazole ring and aldehyde group can be susceptible to photodegradation. |
| Container | Tightly sealed container[4] | Prevents exposure to air and moisture. |
Q2: What are the known incompatibilities for this compound?
A2: this compound should not be stored with or exposed to strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5] Such materials can trigger vigorous and potentially hazardous reactions.
Q3: Is this compound sensitive to air and moisture?
A3: Yes, as an aldehyde with a heterocyclic ring, there is a potential for sensitivity to both air and moisture.[3][5] The aldehyde group can be oxidized by atmospheric oxygen, and the compound may be susceptible to hydrolysis in the presence of moisture. Therefore, handling under an inert atmosphere is recommended.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the known chemistry of imidazole and aldehyde functional groups, the following degradation routes are plausible:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (1,2-dimethyl-1H-imidazole-5-carboxylic acid). The imidazole ring itself can also undergo oxidation, potentially leading to ring-opening products.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradation products. For some imidazole-containing compounds, photodegradation is a significant stability concern.
-
Hydrolysis: Although the imidazole ring is generally stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound.
Issue 1: The compound has changed color (e.g., from white/off-white to yellow or brown).
| Potential Cause | Troubleshooting Step | Prevention |
| Oxidation | Discontinue use of the affected batch for sensitive applications as the purity is compromised. The presence of the corresponding carboxylic acid or other oxidative degradation products is likely. | Always store the compound under an inert atmosphere (argon or nitrogen). Use techniques for handling air-sensitive reagents. |
| Photodegradation | If the color change occurred after exposure to light, the compound has likely degraded. It is advisable to use a fresh, properly stored batch. | Store in an amber vial or a container wrapped in aluminum foil to protect from light. Minimize exposure to ambient light during weighing and preparation of solutions. |
| Contamination | If contamination from an external source is suspected, the batch should be discarded. | Use clean spatulas and glassware. Avoid introducing any impurities into the storage container. |
Issue 2: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Step | Prevention |
| Degraded Reagent | If the compound has not been stored under the recommended conditions, its purity may be compromised. Consider running a purity check (e.g., by HPLC or NMR) on the starting material. | Strictly adhere to the recommended storage conditions (2-8°C, inert atmosphere, protection from light). |
| Formation of Degradation Products in Solution | Prepare solutions fresh for each experiment. If solutions need to be stored, even for a short period, they should be kept at a low temperature, protected from light, and purged with an inert gas. A stability-indicating analytical method may be necessary to monitor the integrity of the compound in solution over time. |
Experimental Protocols
While a specific, validated stability-indicating assay for this compound is not available in the cited literature, a general approach for a forced degradation study can be outlined based on ICH guidelines. This type of study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.
Forced Degradation Study Protocol (General Approach)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A gradient elution method on a C18 column is often a good starting point for separating the parent compound from its degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
-
Visualizations
The following diagrams illustrate potential degradation pathways and a logical workflow for troubleshooting stability issues.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Overcoming Poor Solubility of 1,2-dimethyl-1H-imidazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 1,2-dimethyl-1H-imidazole-5-carbaldehyde during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The predicted aqueous solubility of this compound is approximately 20757.7 mg/L.[1] While this indicates some water solubility, it may be insufficient for many experimental and formulation needs, classifying it as a poorly soluble compound in certain contexts.
Q2: What are the general approaches to improve the solubility of a poorly soluble compound like this compound?
A2: There are three main strategies to enhance the solubility of poorly soluble compounds:
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Physical Modifications: These methods alter the physical properties of the compound to increase its dissolution rate. Common techniques include particle size reduction (micronization, nanomilling) and the use of amorphous solid dispersions.
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Formulation Strategies: This approach involves the use of excipients to increase the apparent solubility of the compound. Key methods include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.
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Chemical Modifications: This strategy involves altering the chemical structure of the compound to a more soluble form, such as creating a salt or a prodrug.
Q3: How does pH affect the solubility of imidazole derivatives?
A3: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. The solubility of imidazole derivatives can be influenced by the pH of the solution. In acidic conditions, the imidazole ring can become protonated, forming a more soluble cationic species. Conversely, in basic conditions, the N-H proton can be removed, forming an anionic species. The exact effect of pH on the solubility of this compound would need to be determined experimentally, but pH adjustment is a viable strategy to explore for solubility enhancement.
Troubleshooting Guides
Issue 1: The compound is not dissolving sufficiently in my aqueous buffer.
Possible Cause: The inherent low aqueous solubility of this compound.
Solutions:
-
Co-solvent Addition: Introduce a water-miscible organic solvent to the aqueous buffer. This can increase the solubility by reducing the polarity of the solvent system.
-
pH Adjustment: Carefully adjust the pH of your buffer. Since imidazole derivatives can be protonated in acidic conditions, lowering the pH might increase solubility.
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Use of Surfactants: Incorporate a surfactant into your buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.
Issue 2: My stock solution in an organic solvent is precipitating when added to an aqueous medium.
Possible Cause: The organic solvent is miscible with water, but the compound is not soluble in the final mixed solvent system.
Solutions:
-
Optimize Co-solvent Ratio: Experiment with different ratios of the organic solvent to the aqueous medium to find a balance that maintains the solubility of the compound.
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Use a Different Solubilization Technique: If co-solvents are not effective, consider preparing a solid dispersion or a cyclodextrin inclusion complex of the compound, which can improve its dispersibility and dissolution in aqueous media.
Quantitative Data Summary
The following table summarizes the known physical and solubility properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H8N2O | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| Melting Point | 63.52 °C | [1] |
| Water Solubility | 20757.7 mg/L | [1] |
Experimental Protocols
Protocol 1: Solubility Determination in Various Solvents
This protocol outlines a general method for determining the solubility of this compound in different solvents.
Materials:
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This compound
-
Selection of solvents (e.g., water, ethanol, methanol, DMSO, DMF)
-
Vials with screw caps
-
Analytical balance
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Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested.
-
Seal the vial and vortex vigorously for 2 minutes.
-
Place the vial in a shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility in mg/mL or mol/L.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to enhance solubility by dispersing the compound in a polymeric carrier in an amorphous state.
Materials:
-
This compound
-
A suitable water-soluble polymer (e.g., PVP K30, HPMC)
-
A volatile organic solvent in which both the compound and polymer are soluble (e.g., methanol, ethanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a specific ratio of this compound and the chosen polymer in the organic solvent in a round-bottom flask. A common starting ratio is 1:1 by weight.
-
Once completely dissolved, evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder.
-
Store the resulting powder in a desiccator.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes the formation of an inclusion complex with a cyclodextrin to improve the aqueous solubility of the compound.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Mortar and pestle
-
Water
-
Ethanol
-
Vacuum oven
Procedure:
-
Place a specific molar ratio of the cyclodextrin in a mortar. Common starting ratios are 1:1 or 1:2 (compound:cyclodextrin).
-
Add a small amount of a water:ethanol mixture (e.g., 1:1 v/v) to the cyclodextrin to form a paste.
-
Gradually add the this compound to the paste while continuously kneading with the pestle.
-
Continue kneading for a specified time (e.g., 60 minutes).
-
Dry the resulting solid mass in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Store the complex in a desiccator.
Visualizations
Caption: Logical workflow for selecting a strategy to overcome poor solubility.
Caption: Troubleshooting guide for dissolution issues in aqueous buffers.
References
Preventing decomposition of 1,2-dimethyl-1H-imidazole-5-carbaldehyde during reaction
Welcome to the Technical Support Center for 1,2-dimethyl-1H-imidazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
A1: The primary decomposition pathways for this compound are oxidation and reactions involving the aldehyde functional group, particularly under strongly basic or acidic conditions.
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Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (1,2-dimethyl-1H-imidazole-5-carboxylic acid). This can be initiated by atmospheric oxygen (autoxidation), especially at elevated temperatures, or by the presence of oxidizing agents in the reaction mixture.
-
Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an α-hydrogen, such as this compound, can potentially undergo a disproportionation reaction. In this reaction, two molecules of the aldehyde react to produce one molecule of the corresponding alcohol ( (1,2-dimethyl-1H-imidazol-5-yl)methanol) and one molecule of the carboxylic acid (1,2-dimethyl-1H-imidazole-5-carboxylic acid).[1]
-
Acid-Catalyzed Decomposition: Under strongly acidic conditions, the imidazole ring can be protonated, which may lead to undesired side reactions or instability, although imidazoles are generally stable to a range of pH.[2]
-
Decarbonylation: Some imidazole-2-carbaldehydes have been observed to undergo decarbonylation in hot ethanol. While this is for the 2-carbaldehyde, it is a potential pathway to consider for the 5-carbaldehyde isomer under specific conditions, leading to the formation of 1,2-dimethyl-1H-imidazole.[3]
Q2: How can I prevent the oxidation of this compound?
A2: To prevent oxidation, it is crucial to minimize its exposure to oxygen and other oxidizing agents.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere, such as nitrogen or argon. This is the most effective way to prevent autoxidation.[1]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: The addition of radical inhibitors, such as butylated hydroxytoluene (BHT), can be effective in suppressing autoxidation.[1]
-
Control of Reaction Conditions: Avoid unnecessarily high temperatures and prolonged reaction times, as these can accelerate oxidation.[1]
-
Purity of Reagents: Ensure that solvents and other reagents are free from peroxide impurities, which can initiate oxidation.
Q3: What conditions favor the Cannizzaro-type reaction, and how can it be avoided?
A3: The Cannizzaro-type reaction is favored by the presence of a strong base. To avoid this side reaction:
-
Reduce Base Strength/Concentration: If possible, switch to a weaker base (e.g., K₂CO₃ instead of NaOH) or use a lower concentration of the strong base.[1]
-
Lower Reaction Temperature: Run the reaction at 0 °C or below.[1]
-
Optimize Reagent Addition: Add the base or the aldehyde dropwise to the reaction mixture to maintain a low instantaneous concentration.[1]
Q4: When should I consider using a protecting group for the aldehyde?
A4: The use of a protecting group is recommended under the following conditions:
-
Strongly basic or nucleophilic reagents: If the reaction requires a strong base where a Cannizzaro-type reaction is a significant risk.[1]
-
Organometallic reagents: Grignard or organolithium reagents will readily add to the aldehyde.[1]
-
Reductions or Oxidations: When another functional group in the molecule needs to be reduced or oxidized while preserving the aldehyde.[1]
The most common protecting group for aldehydes is a cyclic acetal, formed by reacting the aldehyde with a diol (e.g., ethylene glycol) under acidic catalysis. Acetals are stable to basic and nucleophilic conditions and can be readily removed with aqueous acid.[1][4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the decomposition of this compound.
| Symptom | Potential Cause | Recommended Action |
| Low yield of desired product, presence of 1,2-dimethyl-1H-imidazole-5-carboxylic acid. | Oxidation of the aldehyde. | - Ensure the reaction is performed under a nitrogen or argon atmosphere.[1]- Use degassed solvents.- Consider adding a catalytic amount of an antioxidant like BHT.[1] |
| Formation of both 1,2-dimethyl-1H-imidazole-5-carboxylic acid and (1,2-dimethyl-1H-imidazol-5-yl)methanol. | Cannizzaro-type reaction. | - Use a weaker or non-nucleophilic base if compatible with the desired reaction.[1]- Lower the reaction temperature (e.g., 0 °C or -78 °C).[1]- Add the base slowly to the reaction mixture.[1] |
| Complex mixture of products, difficulty in purification. | Multiple decomposition pathways occurring. | - Protect the aldehyde group as an acetal before proceeding with the reaction.[5][6][7]- Re-evaluate the overall synthetic strategy to avoid harsh conditions. |
| Formation of 1,2-dimethyl-1H-imidazole. | Potential decarbonylation. | - Avoid high temperatures, especially in alcoholic solvents.[3]- If high temperatures are necessary, consider a different solvent. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
-
Apparatus Setup: Assemble the reaction glassware (e.g., round-bottom flask, condenser) and flame-dry under vacuum or oven-dry to remove moisture.
-
Inert Gas Purge: Connect the reaction vessel to a source of inert gas (nitrogen or argon) via a manifold or balloon.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent and reagents via syringe or cannula.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction and perform the work-up under ambient conditions unless the product is known to be air-sensitive.
Protocol 2: Protection of this compound as a Cyclic Acetal
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Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) in toluene.
-
Reagent Addition: Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 equivalents).
-
Water Removal: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Completion: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.
Protocol 3: Deprotection of the Acetal
-
Acidic Solution: Dissolve the acetal-protected compound in a mixture of tetrahydrofuran (THF) and 1M aqueous hydrochloric acid.
-
Stirring: Stir the mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralization and Extraction: Neutralize the reaction mixture with saturated aqueous sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.
Data Presentation
| Parameter | Recommendation for Preventing Oxidation | Recommendation for Preventing Cannizzaro-type Reaction | General Stability |
| Atmosphere | Inert (Nitrogen or Argon)[1] | Inert (to prevent concurrent oxidation) | Store under inert gas |
| Temperature | As low as the reaction allows | 0 °C or below[1] | Store at 2-8°C |
| Base | Non-basic conditions if possible | Weaker, non-nucleophilic bases (e.g., K₂CO₃)[1] | Avoid strong bases |
| Solvent | Degassed, peroxide-free | Anhydrous | Anhydrous |
| Additives | Antioxidant (e.g., BHT)[1] | N/A | N/A |
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Decision workflow for preventing decomposition during a reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1,2-dimethyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 1,2-dimethyl-1H-imidazole-5-carbaldehyde. The information is designed to assist users in identifying and resolving purity issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized into three main types:
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Process-Related Impurities: These are substances that originate from the manufacturing process. Given that the Vilsmeier-Haack reaction is a common synthetic route, these can include:
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Unreacted Starting Materials: Such as 1,2-dimethylimidazole and dimethylformamide (DMF).
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Reagent-Related Byproducts: Residuals from reagents like phosphorus oxychloride (POCl₃) or its hydrolysis products.
-
-
Product-Related Impurities (Side Products): These are isomers or other compounds formed during the main reaction. While formylation of 1,2-dimethylimidazole is expected to occur at the C5 position, minor amounts of other isomers could potentially form.
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Degradation Products: These impurities arise from the decomposition of the final product under various conditions such as exposure to light, heat, or oxidizing agents. The imidazole ring, in particular, can be susceptible to oxidation.
Q2: My batch of this compound has a noticeable color. Is this indicative of impurities?
A2: Pure this compound is typically a white to off-white or light yellow solid. A significant deviation in color, such as a darker yellow or brown hue, may indicate the presence of impurities. These could be colored byproducts from the synthesis or degradation products formed during storage.
Q3: How can I identify the specific impurities in my sample?
A3: Several analytical techniques can be employed for impurity profiling:
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High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A stability-indicating HPLC method is crucial for resolving the main compound from its potential degradation products and process-related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents or unreacted starting materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and can be used to identify and quantify major impurities.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
Symptom: Analytical data (e.g., GC-MS or NMR) shows the presence of 1,2-dimethylimidazole or DMF.
Possible Cause: Incomplete reaction or inefficient purification.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting parameters such as reaction time, temperature, or stoichiometry of reagents.
-
Improve Purification:
-
Recrystallization: Use an appropriate solvent system to selectively crystallize the desired product, leaving the more soluble starting materials in the mother liquor.
-
Column Chromatography: Employ silica gel chromatography with a suitable eluent system to separate the product from the starting materials.
-
Issue 2: Observation of Unexpected Peaks in HPLC Analysis
Symptom: The HPLC chromatogram shows one or more unexpected peaks in addition to the main product peak.
Possible Causes:
-
Formation of side products during synthesis.
-
Degradation of the product.
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS or collect the impurity peak for NMR analysis to identify its structure.
-
Review Synthesis Conditions: If the impurity is a side product, re-evaluate the reaction conditions. The Vilsmeier-Haack reaction can sometimes yield minor isomers or byproducts.
-
Conduct a Forced Degradation Study: To determine if the impurity is a degradant, subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light).[1][2][3][4][5] This will help to confirm the identity of degradation products and develop a stability-indicating analytical method.
Quantitative Data Summary
While specific quantitative data for a single batch is proprietary, the following table provides a general overview of potential impurities and typical analytical limits.
| Impurity Category | Potential Impurities | Typical Analytical Technique | Typical Reporting Threshold |
| Process-Related | 1,2-dimethylimidazole | GC-MS, HPLC | ≤ 0.15% |
| Dimethylformamide (DMF) | GC-MS | Per ICH Guidelines | |
| Product-Related | Positional Isomers | HPLC, LC-MS | ≤ 0.15% |
| Degradation Products | Oxidized derivatives | HPLC, LC-MS | ≤ 0.15% |
Experimental Protocols
Stability Indicating HPLC Method Development
A stability-indicating HPLC method is essential for accurately assessing the purity of this compound and separating it from potential impurities and degradants.
1. Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (typically around the λmax).
-
Column Temperature: 30 °C.
3. Forced Degradation Study Protocol: [1][2][3][4][5]
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 70°C).
-
Photolytic Degradation: Expose the sample to UV and visible light.
Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the main peak.
Visualizations
Experimental Workflow: Impurity Identification
Caption: A logical workflow for identifying and addressing impurities.
Signaling Pathway: Potential Degradation Pathways
Caption: Potential degradation pathways under various stress conditions.
References
Technical Support Center: Formylation of 1,2-Dimethylimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the formylation of 1,2-dimethylimidazole, a key reaction for synthesizing valuable intermediates in pharmaceutical and materials science research. The primary focus is on the Vilsmeier-Haack reaction, a widely used method for this transformation.
Troubleshooting Guide
Low or no product yield, and the presence of side products are common challenges encountered during the formylation of 1,2-dimethylimidazole. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Yield of 1,2-Dimethylimidazole-4(5)-carbaldehyde
| Potential Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and a fresh, unopened bottle of POCl₃. The reagent is typically prepared at 0°C and used immediately. |
| Insufficient Reaction Temperature | While the Vilsmeier-Haack reaction is generally mild, the formylation of some heterocyclic compounds may require heating to proceed at a reasonable rate.[1] If no product is observed at room temperature, consider gradually increasing the temperature (e.g., to 40-60°C) and monitoring the reaction progress by TLC or LC-MS. |
| Poor Substrate Reactivity | 1,2-Dimethylimidazole is an electron-rich heterocycle and should be reactive towards Vilsmeier-Haack formylation. However, if the starting material is impure, it may inhibit the reaction. Ensure the 1,2-dimethylimidazole used is of high purity. |
| Incomplete Quenching/Hydrolysis | The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde during workup.[1][2][3][4] Ensure that the reaction mixture is properly quenched with an aqueous solution (e.g., saturated sodium bicarbonate or sodium acetate solution) and stirred for a sufficient time to allow for complete hydrolysis. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Di-formylation | Although less common for imidazoles compared to more activated systems like phenols, di-formylation can occur if the reaction conditions are too harsh or if there is a large excess of the Vilsmeier reagent. To favor mono-formylation, use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the imidazole). Monitor the reaction closely and stop it once the desired product is predominantly formed. |
| Polymerization/Resin Formation | Undesired polymerization or resin formation can occur, particularly at higher temperatures.[5] To minimize this, maintain the lowest effective temperature for the formylation and keep the reaction time to a minimum. |
| Formation of Isomers | Formylation of 1,2-dimethylimidazole can potentially occur at the C4 or C5 position. The regioselectivity can be influenced by steric and electronic factors. While the C5 position is generally favored, the reaction may yield a mixture of isomers. Careful purification by column chromatography may be necessary to separate the desired isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of 1,2-dimethylimidazole?
A1: For N-alkylated imidazoles, electrophilic substitution, such as the Vilsmeier-Haack reaction, typically occurs at the C5 position, which is the most electron-rich and sterically accessible position. However, the formation of the C4-formylated isomer is also possible.
Q2: My Vilsmeier reagent is colorless, but I've read it should be colored. Is there a problem?
A2: The Vilsmeier reagent itself is generally colorless to pale yellow. The development of a deeper color, such as orange or red, upon its formation or during the reaction with the substrate can be due to minor impurities or the formation of charged intermediates and is often an indicator of a successful reaction. However, a lack of color change does not definitively mean the reaction has failed.
Q3: How can I effectively purify the resulting 1,2-dimethylimidazole-4(5)-carbaldehyde?
A3: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol, can be used to separate the product from unreacted starting material and any side products. Recrystallization from a suitable solvent system may also be an effective purification method.
Q4: Are there alternative methods for the formylation of 1,2-dimethylimidazole?
A4: While the Vilsmeier-Haack reaction is a common and effective method, other formylation techniques exist. These include the Duff reaction (using hexamethylenetetramine) and the Reimer-Tiemann reaction (using chloroform and a strong base), though these are more typically used for phenols.[5] Formylation using lithiated intermediates is also a possibility.
Data Presentation
The yield of 1,2-dimethylimidazole-4(5)-carbaldehyde is highly dependent on the reaction conditions. The following table summarizes expected trends based on general principles of the Vilsmeier-Haack reaction.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Equivalents of POCl₃ | 1.1 | 1.5 | 2.0 | Increasing equivalents may improve conversion but can also lead to more side products. |
| Temperature (°C) | 0 to RT | 40 | 80 | Higher temperatures can increase reaction rate but may also promote polymerization and side reactions.[1] |
| Reaction Time (h) | 2 | 6 | 12 | Longer reaction times may be necessary for complete conversion but can also lead to product degradation or side product formation. |
| Solvent | CH₂Cl₂ | DMF | Neat | DMF is a common solvent and reagent, while chlorinated solvents can also be used.[2] |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 1,2-Dimethylimidazole
This protocol provides a general procedure for the formylation of 1,2-dimethylimidazole.
Materials:
-
1,2-dimethylimidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
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Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 15-20 minutes, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Reaction with 1,2-Dimethylimidazole: Dissolve 1,2-dimethylimidazole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2-dimethylimidazole-4(5)-carbaldehyde.
Visualizations
Caption: Mechanism of the Vilsmeier-Haack formylation.
Caption: Troubleshooting workflow for formylation issues.
Caption: General experimental workflow for formylation.
References
Technical Support Center: Derivatization of 1,2-dimethyl-1H-imidazole-5-carbaldehyde
Welcome to the technical support center for the derivatization of 1,2-dimethyl-1H-imidazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when derivatizing this compound?
A1: Researchers may face several challenges during the derivatization of this compound. The most common issues include:
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Low product yield: This can be attributed to several factors, including suboptimal reaction conditions, steric hindrance from the methyl groups on the imidazole ring, and the electronic properties of the imidazole system.
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Side reactions: The reactivity of the aldehyde and the imidazole ring can lead to the formation of undesired byproducts. Common side reactions include self-condensation of the aldehyde, oxidation of the aldehyde to a carboxylic acid, and reactions involving the imidazole ring itself.
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Difficult purification: The polar nature of the imidazole ring can make the separation of the desired product from starting materials and byproducts challenging. Techniques like column chromatography may require careful optimization of the mobile phase.[1]
-
Formation of isomers: In certain reactions, the formation of geometric isomers (E/Z) can occur, necessitating specific purification techniques to isolate the desired isomer.
Q2: How can I improve the yield of my derivatization reaction?
A2: To improve the yield of your reaction, consider the following strategies:
-
Optimize reaction conditions: Systematically vary parameters such as temperature, reaction time, and solvent. Anhydrous conditions are often crucial for reactions involving aldehydes to prevent hydration and other side reactions.
-
Choice of catalyst: For reactions like the Knoevenagel condensation, the selection of an appropriate catalyst is critical. Weak bases such as piperidine or pyridine are commonly used.[2]
-
Reagent stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of one reagent may be beneficial, but a large excess can lead to increased side product formation.
-
Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde.
Q3: What are the best methods for purifying derivatives of this compound?
A3: The purification strategy will depend on the properties of your specific derivative. Common methods include:
-
Column chromatography: This is a widely used technique for purifying imidazole derivatives. Due to the polar nature of the imidazole moiety, a polar stationary phase like silica gel is often employed. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Adding a small amount of a base like triethylamine (0.5%) to the mobile phase can help to reduce tailing of basic compounds on the silica gel.[1]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-base extraction: For N-alkylated imidazole derivatives, an acid-base extraction can be used to separate the product from non-basic impurities. The basic imidazole derivative can be extracted into an acidic aqueous solution, washed, and then back-extracted into an organic solvent after neutralization of the aqueous layer.[1]
Troubleshooting Guides
This section provides troubleshooting for specific derivatization reactions of this compound.
Issue 1: Low Yield in Knoevenagel Condensation
The Knoevenagel condensation is a common reaction to form a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.
| Potential Cause | Recommended Solution |
| Inactive Methylene Compound | Ensure the active methylene compound is sufficiently acidic (e.g., malononitrile, ethyl cyanoacetate). The pKa of the methylene compound should be low enough for deprotonation by the base catalyst.[2] |
| Inefficient Catalyst | Optimize the choice and concentration of the base catalyst. Weak bases like piperidine or ammonium acetate are often effective. Strong bases can cause self-condensation of the aldehyde.[2] |
| Suboptimal Reaction Conditions | Experiment with different solvents and temperatures. A Dean-Stark apparatus can be used to remove water formed during the reaction, driving the equilibrium towards the product. |
| Steric Hindrance | The methyl groups on the imidazole ring may sterically hinder the approach of the nucleophile. Using a less bulky active methylene compound or a smaller catalyst may improve yields. |
Issue 2: Incomplete Reaction in Reductive Amination
Reductive amination is a two-step process involving the formation of an imine or enamine followed by its reduction to an amine.
| Potential Cause | Recommended Solution |
| Inefficient Imine Formation | The formation of the imine is often the rate-limiting step and is acid-catalyzed. Add a catalytic amount of a weak acid, such as acetic acid. The removal of water using molecular sieves can also drive the reaction forward. |
| Decomposition of Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are common reducing agents. Ensure they are fresh and handled under anhydrous conditions as they can decompose in the presence of moisture. |
| Aldehyde Reduction | A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde directly. Use a milder reducing agent like NaBH₃CN or STAB which are more selective for the iminium ion. |
| Low Reactivity of the Amine | If using an electron-deficient amine, the nucleophilic attack on the carbonyl carbon may be slow. The reaction may require higher temperatures or longer reaction times. |
Issue 3: Poor Yields in Wittig Reaction
The Wittig reaction converts an aldehyde to an alkene using a phosphonium ylide.
| Potential Cause | Recommended Solution |
| Instability of the Ylide | Some ylides are unstable and should be generated in situ and used immediately. Ensure the phosphonium salt is dry and the base used for deprotonation is strong enough (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide).[3] |
| Unreactive Aldehyde | The electrophilicity of the aldehyde can be influenced by the electron-donating nature of the imidazole ring. The reaction may require heating to proceed at a reasonable rate. |
| Side Reactions | The basic conditions of the Wittig reaction can sometimes lead to side reactions. Careful control of temperature and the slow addition of reagents can minimize these. |
| Difficult Purification from Triphenylphosphine Oxide (TPPO) | TPPO is a common byproduct of the Wittig reaction and can be difficult to remove. Purification can be improved by chromatography on silica gel, or by precipitating the TPPO as a complex with metal salts like MgCl₂ or ZnCl₂.[4] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol describes a general method for the Knoevenagel condensation of this compound with an active methylene compound.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent (e.g., ethanol, toluene).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a general procedure for the reductive amination of this compound with a primary or secondary amine.
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.2 eq) in an anhydrous solvent (e.g., methanol, dichloromethane). Add a catalytic amount of acetic acid (0.1 eq) and molecular sieves. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for derivatization reactions.
Caption: Decision tree for purification strategy.
References
Technical Support Center: Enhancing the Purity of 1,2-dimethyl-1H-imidazole-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,2-dimethyl-1H-imidazole-5-carbaldehyde.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?
A1: Common impurities may include unreacted starting materials such as 1,2-dimethylimidazole, residual Vilsmeier reagent or its decomposition products, and potentially regioisomers or over-formylated byproducts, although the 5-position is generally favored for formylation in imidazole derivatives.
Q2: My purified compound appears as an oil, but it is expected to be a solid. What should I do?
A2: The presence of residual solvent or minor impurities can lower the melting point of a compound, causing it to appear as an oil. Try removing residual solvent under high vacuum. If it remains an oil, a final purification step like flash column chromatography or recrystallization from a different solvent system might be necessary to remove the impurities.
Q3: How can I effectively remove residual N,N-dimethylformamide (DMF) from my sample?
A3: Residual DMF can often be removed by co-evaporation with a high-boiling point solvent like toluene or by washing the crude product with water if the target compound has low water solubility. For water-soluble compounds, purification via column chromatography is typically effective.
Troubleshooting Common Purification Problems
Problem 1: Co-elution of the product with impurities during column chromatography.
-
Solution 1: Optimize the Mobile Phase. If you are using an isocratic (constant solvent mixture) system, consider switching to a gradient elution.[1] Start with a less polar solvent system and gradually increase the polarity. For instance, you can begin with 100% dichloromethane (DCM) and gradually introduce methanol.
-
Solution 2: Modify the Solvent System. Experiment with different solvent systems. A common mobile phase for purifying imidazole derivatives is a mixture of dichloromethane and methanol or ethyl acetate and hexanes.[2] The addition of a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the mobile phase can sometimes improve the separation of basic compounds like imidazoles by reducing tailing on silica gel.[1]
-
Solution 3: Change the Stationary Phase. If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
Problem 2: The compound does not crystallize during recrystallization.
-
Solution 1: Induce Crystallization. If the solution is supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
-
Solution 2: Optimize the Solvent System. The initial solvent may be too good a solvent for your compound. If a single solvent is not effective, a two-solvent system can be employed.[1] Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent in which it is sparingly soluble until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent systems for recrystallization include ethanol/water or hexanes/ethyl acetate.[3]
-
Solution 3: Concentrate the Solution. If too much solvent was added, carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Experimental Protocols
Below are detailed methodologies for the purification of this compound.
Protocol 1: Flash Column Chromatography
This method is effective for separating the target compound from a complex mixture of impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Before performing the column, determine an appropriate solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate or DCM:methanol). The ideal solvent system will give the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM or a high hexanes ratio). Pour the slurry into the column and allow the solvent to drain until it is just above the silica bed. Add a thin layer of sand to the top of the silica to prevent disturbance.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding silica gel, and then evaporating the solvent. Load the dissolved sample or the silica with the adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% DCM and gradually increase the percentage of methanol (e.g., from 0% to 5% methanol in DCM).[2]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
Product Recovery: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
Recrystallization is an effective technique for obtaining a highly pure crystalline product, especially after an initial purification by chromatography.
Materials:
-
Partially purified this compound
-
Selected recrystallization solvent (e.g., ethanol, water, ethyl acetate, hexanes, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the compound in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring until the compound dissolves completely. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and then allow them to dry completely.
Data Presentation
The following table provides a general comparison of the purity levels that can be expected with different purification methods for imidazole derivatives. Actual results may vary depending on the specific impurities present in the crude mixture.
| Purification Method | Initial Purity (Typical) | Final Purity (Expected) | Recovery Yield (Typical) | Notes |
| Flash Column Chromatography | 70-90% | >95% | 60-90% | Good for complex mixtures and removing closely related impurities.[1] |
| Recrystallization | >90% | >99% | 50-85% | Excellent for final purification to obtain high-purity crystals.[1] |
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the purification of this compound.
Caption: A typical experimental workflow for the purification of this compound.
References
Validation & Comparative
Comparative NMR Analysis: 1,2-dimethyl-1H-imidazole-5-carbaldehyde vs. 1-methyl-1H-imidazole-5-carbaldehyde
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectra of 1,2-dimethyl-1H-imidazole-5-carbaldehyde and a key alternative, 1-methyl-1H-imidazole-5-carbaldehyde. The focus is on elucidating the structural differences based on predicted ¹H and ¹³C NMR data. This information is critical for researchers in synthetic chemistry and drug development for compound verification and characterization.
Performance Comparison: ¹H and ¹³C NMR Data
The primary structural difference between the target compound and its alternative is the substitution at the C2 position of the imidazole ring—a methyl group versus a proton. This variation is expected to produce distinct and readily identifiable differences in their respective NMR spectra. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for both compounds.
Note: The following data are predicted values based on standard chemical shift increments for heterocyclic aromatic compounds. Experimental values may vary based on solvent and other acquisition conditions.
Table 1: Comparative ¹H NMR Spectral Data (Predicted)
| Proton Assignment | This compound | 1-methyl-1H-imidazole-5-carbaldehyde (Alternative) | Key Comparison Point |
| Aldehyde (-CHO) | ~9.7 ppm (s, 1H) | ~9.6 ppm (s, 1H) | Minimal shift expected. |
| Imidazole H4 | ~7.8 ppm (s, 1H) | ~7.7 ppm (s, 1H) | Minor shift due to electronic effect of C2 substituent. |
| Imidazole H2 | N/A | ~8.0 ppm (s, 1H) | Absence of this signal is the primary identifier for the target compound. |
| N1-Methyl (-CH₃) | ~3.8 ppm (s, 3H) | ~3.9 ppm (s, 3H) | Similar chemical environment. |
| C2-Methyl (-CH₃) | ~2.5 ppm (s, 3H) | N/A | Presence of this signal confirms the 2-methyl substitution. |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | This compound | 1-methyl-1H-imidazole-5-carbaldehyde (Alternative) | Key Comparison Point |
| Aldehyde (-C HO) | ~185 ppm | ~184 ppm | Similar chemical environment. |
| Imidazole C2 | ~148 ppm | ~139 ppm | Significant downfield shift and absence of a C-H coupling for the target compound. |
| Imidazole C4 | ~130 ppm | ~129 ppm | Minor shift expected. |
| Imidazole C5 | ~140 ppm | ~141 ppm | Minor shift expected. |
| N1-Methyl (-C H₃) | ~34 ppm | ~35 ppm | Similar chemical environment. |
| C2-Methyl (-C H₃) | ~14 ppm | N/A | Presence of this aliphatic signal is a key identifier. |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, comparable NMR data.
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified imidazole-carbaldehyde derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure complete dissolution, using brief sonication if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference signal.
-
-
Spectrometer Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to maximize signal-to-noise.
-
-
¹H NMR Acquisition :
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width covering 0-12 ppm, and a relaxation delay of 1-2 seconds.
-
A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width covering 0-200 ppm, and an acquisition time of 2-4 seconds.[1]
-
Due to the low natural abundance of ¹³C, a larger number of scans is required.
-
Employ a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.
-
-
Data Processing :
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift axis to the reference signal (TMS at 0.00 ppm or the residual solvent peak).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis and structural confirmation of a synthesized imidazole derivative.
Caption: Workflow for NMR-based structural elucidation of imidazole derivatives.
References
Interpreting the Mass Spectrum of 1,2-dimethyl-1H-imidazole-5-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of 1,2-dimethyl-1H-imidazole-5-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug development. By comparing its fragmentation pattern with those of structurally similar molecules, we offer a framework for identifying this compound and understanding its behavior under electron ionization (EI) mass spectrometry.
Predicted Mass Spectrum and Fragmentation Analysis
Key Predicted Fragments:
The mass spectrum is expected to be characterized by a prominent molecular ion peak (M⁺) at m/z 124. The fragmentation will likely proceed through several key pathways:
-
α-Cleavage of the Aldehyde Group: A common fragmentation for aldehydes is the loss of a hydrogen radical from the carbonyl group, leading to a strong [M-1]⁺ peak at m/z 123.[1][2] Another characteristic α-cleavage is the loss of the entire formyl group (CHO), resulting in an [M-29]⁺ peak at m/z 95.[1][2]
-
Loss of a Methyl Group: Cleavage of the N-methyl or C-methyl bond would result in an [M-15]⁺ peak at m/z 109.
-
Imidazole Ring Fragmentation: The imidazole ring is relatively stable; however, fragmentation can occur.[3][4][5][6][7] Common losses from substituted imidazoles include the elimination of small neutral molecules like HCN.
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted fragmentation, we compare it with the known mass spectrum of a closely related compound, 1-methyl-1H-imidazole-5-carbaldehyde , and the general fragmentation patterns of other relevant molecules.
| Fragment (m/z) | Predicted for this compound | Observed for 1-methyl-1H-imidazole-5-carbaldehyde | Interpretation |
| 124 | M⁺ (Molecular Ion) | - | The molecular ion of the target compound. |
| 123 | [M-H]⁺ | - | Loss of a hydrogen radical from the aldehyde group (α-cleavage). |
| 110 | - | M⁺ (Molecular Ion) | Molecular ion of the reference compound.[8] |
| 109 | [M-CH₃]⁺ | [M-H]⁺ | Loss of a methyl group from the target compound or a hydrogen from the reference compound's aldehyde.[8] |
| 95 | [M-CHO]⁺ | - | Loss of the formyl group from the target compound. |
| 81 | - | [M-CHO]⁺ | Loss of the formyl group from the reference compound. |
| 54 | - | Prominent Peak | A common fragment in the mass spectrum of 1-methyl-1H-imidazole-5-carbaldehyde, possibly arising from further fragmentation of the imidazole ring.[8] |
Comparison with 1,2-dimethyl-1H-imidazole:
The mass spectrum of 1,2-dimethyl-1H-imidazole (without the carbaldehyde group) shows a strong molecular ion peak at m/z 96.[9][10][11][12][13] Its fragmentation would not exhibit the characteristic losses of H and CHO seen in aldehydes, highlighting the diagnostic value of these peaks in identifying the title compound.
Experimental Protocols
Acquiring a mass spectrum for this compound would typically involve the following electron ionization gas chromatography-mass spectrometry (EI-GC-MS) protocol:
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Thermo Fisher, Shimadzu).
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Detector: Electron Multiplier.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently above the molecular weight of the compound (e.g., 200).
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of this compound can be visualized as follows:
Caption: Predicted major fragmentation pathways for this compound under electron ionization.
This guide provides a foundational understanding for the interpretation of the mass spectrum of this compound. Experimental verification is crucial for confirming these predicted fragmentation patterns and for building a comprehensive spectral library for this and other related compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. connectsci.au [connectsci.au]
- 4. scilit.com [scilit.com]
- 5. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-Imidazole, 1,2-dimethyl- [webbook.nist.gov]
- 10. 1H-Imidazole, 1,2-dimethyl- [webbook.nist.gov]
- 11. 1H-Imidazole, 1,2-dimethyl- [webbook.nist.gov]
- 12. 1H-Imidazole, 1,2-dimethyl- [webbook.nist.gov]
- 13. 1,2-Dimethylimidazole | C5H8N2 | CID 15617 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of 1,2-dimethyl-1H-imidazole-5-carbaldehyde
The accurate quantification of 1,2-dimethyl-1H-imidazole-5-carbaldehyde, a key intermediate in various synthetic processes, is crucial for ensuring reaction efficiency and product purity. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of potential HPLC methodologies and alternative analytical approaches, supported by experimental data from related compounds to offer a foundational understanding for researchers, scientists, and professionals in drug development.
Comparative Analysis of Analytical Methodologies
While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, methodologies for structurally similar imidazole aldehydes and other imidazole-containing compounds provide a strong basis for method development. The primary alternative to standard HPLC with UV detection is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), which offers enhanced sensitivity and specificity.
| Parameter | HPLC-UV | LC-Orbitrap-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Sensitivity | Generally in the µg/mL range.[1][2] | High sensitivity, with limits of detection often in the ng/mL or even pg/mL range.[3] |
| Specificity | Moderate; co-eluting impurities can interfere. | High; provides mass information for peak identification and purity assessment. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Ease of Use | Relatively straightforward for routine analysis. | More complex instrumentation and data analysis. |
Experimental Protocols
Below are detailed hypothetical protocols for the HPLC analysis of this compound, based on established methods for similar imidazole derivatives.[1][4][5]
Method 1: Reversed-Phase HPLC with UV Detection (Proposed)
This protocol is a starting point for the analysis of this compound.
-
Chromatographic System:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.025 M KH₂PO₄), with the pH adjusted to 3.2 using phosphoric acid.[1] A typical starting gradient could be 30:70 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a concentration within the expected linear range (e.g., 10-100 µg/mL).[2]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters (to be determined experimentally):
-
Linearity: Assess a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix.
-
Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio.
-
Alternative Method: LC-MS for Higher Sensitivity
For trace-level analysis or when dealing with complex matrices, an LC-MS method is recommended.
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analyzer: Orbitrap for high-resolution mass analysis.[3]
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for quantitative analysis.
-
Performance Data from Related Imidazole Compounds
The following table summarizes performance data from published HPLC methods for other imidazole derivatives, which can serve as a benchmark for the expected performance of a method for this compound.
| Compound | Column | Mobile Phase | Linearity Range (µg/mL) | LOD (µg/mL) | Recovery (%) | Reference |
| Secnidazole | C8 | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2 | 10-100 | 0.41 | Not Reported | [1] |
| Omeprazole | C8 | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2 | 10-100 | 0.13 | Not Reported | [1] |
| Imidazole | ODS-B | Acetonitrile:Ionic Reagent Solution (40:60, v/v), pH 3.5 | 10-100 | 0.02 | 99.2 - 100 | [2] |
| 2-Methylimidazole | ODS-B | Acetonitrile:Ionic Reagent Solution (40:60, v/v), pH 3.5 | 10-100 | 0.02 | Not Reported | [2] |
| 4-Methylimidazole | ODS-B | Acetonitrile:Ionic Reagent Solution (40:60, v/v), pH 3.5 | 10-100 | 0.03 | Not Reported | [2] |
Visualizing the HPLC Workflow
The following diagram illustrates the general workflow of an HPLC analysis, from sample preparation to data analysis.
Caption: General workflow of an HPLC analysis.
This guide provides a starting point for the development and comparison of analytical methods for this compound. The provided protocols and comparative data for related compounds should facilitate the establishment of a robust and reliable analytical procedure. For regulatory submissions, a full method validation according to ICH guidelines is essential.
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 1,2-dimethyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methods for the synthesis of 1,2-dimethyl-1H-imidazole-5-carbaldehyde, a key building block in the development of various pharmaceutical compounds. The Vilsmeier-Haack reaction and direct lithiation followed by formylation are critically evaluated, with a focus on reaction efficiency, procedural complexity, and substrate suitability. This analysis is supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Method 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this case, 1,2-dimethylimidazole acts as the electron-rich substrate, which is formylated using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Reaction Principle
The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. This reagent then attacks the electron-rich C5 position of the 1,2-dimethylimidazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Method 2: Lithiation and Formylation
This method involves the direct deprotonation of 1,2-dimethylimidazole at the C5 position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with a formylating agent like N,N-dimethylformamide (DMF).
Reaction Principle
The reaction's success is contingent on the regioselective deprotonation at the C5 position over the C2-methyl group. The choice of base, solvent, and temperature is critical to control this selectivity. The resulting imidazol-5-yllithium species is a potent nucleophile that readily reacts with DMF to form an adduct, which upon acidic workup, hydrolyzes to the target aldehyde.
Comparison of Synthesis Methods
| Parameter | Vilsmeier-Haack Reaction | Lithiation and Formylation |
| Starting Material | 1,2-Dimethylimidazole | 1,2-Dimethylimidazole |
| Reagents | DMF, POCl₃ | n-BuLi, DMF |
| Reaction Time | Several hours | 1-3 hours |
| Temperature | 0 °C to reflux | -78 °C to room temperature |
| Yield | Moderate to Good | Variable, potentially high |
| Purity | Generally requires purification | Requires careful purification |
| Advantages | - Milder conditions than lithiation - Does not require cryogenic temperatures - Reagents are relatively inexpensive and readily available | - Potentially higher yields under optimized conditions - Can be a one-pot procedure |
| Disadvantages | - Use of corrosive and hazardous POCl₃ - May require elevated temperatures - Purification can be challenging | - Requires strictly anhydrous and inert conditions - Use of pyrophoric n-BuLi - Potential for side reactions (e.g., metallation at the C2-methyl group) - Requires cryogenic temperatures |
Experimental Protocols
Vilsmeier-Haack Formylation of 1,2-Dimethylimidazole (General Procedure)
Materials:
-
1,2-Dimethylimidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2-dimethylimidazole (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 eq) to anhydrous DMF (3.0 eq) at 0 °C. Stir the mixture for 30 minutes at this temperature.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of 1,2-dimethylimidazole over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford this compound.
Lithiation and Formylation of 1,2-Dimethylimidazole (General Procedure)
Materials:
-
1,2-Dimethylimidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add 1,2-dimethylimidazole (1.0 eq) to the cold THF.
-
Slowly add n-BuLi (1.1 eq) dropwise to the solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
After the addition, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield this compound.
Logical Workflow for Method Selection
The choice between the Vilsmeier-Haack reaction and the lithiation/formylation method depends on several factors, including available equipment, safety considerations, and desired scale. The following diagram illustrates a decision-making workflow.
Conclusion
Both the Vilsmeier-Haack reaction and direct lithiation followed by formylation are viable methods for the synthesis of this compound. The Vilsmeier-Haack reaction offers a more operationally simple and less hazardous route, making it suitable for general laboratory synthesis. In contrast, the lithiation/formylation method, while requiring more stringent reaction conditions and handling of pyrophoric reagents, may provide a pathway to higher yields, which could be advantageous for larger-scale production where optimization of reaction parameters is feasible. The choice of method should be guided by the specific requirements of the research, including scale, available resources, and safety protocols.
A Comparative Analysis of 1,2-dimethyl-1H-imidazole-5-carbaldehyde and 1-methyl-1H-imidazole-5-carbaldehyde for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, imidazole-based aldehydes serve as pivotal building blocks for the synthesis of a diverse array of biologically active molecules. This guide provides a detailed comparison of two closely related congeners: 1,2-dimethyl-1H-imidazole-5-carbaldehyde and 1-methyl-1H-imidazole-5-carbaldehyde. The analysis focuses on their chemical properties, synthesis methodologies, and potential applications, supported by available experimental data to assist researchers in selecting the appropriate building block for their specific needs.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of the two imidazole aldehydes is presented in Table 1. The addition of a methyl group at the C2 position in this compound results in a higher molecular weight and a slightly different electronic distribution within the imidazole ring compared to its 1-methyl counterpart.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 1-methyl-1H-imidazole-5-carbaldehyde |
| Molecular Formula | C₆H₈N₂O[1] | C₅H₆N₂O[2] |
| Molecular Weight | 124.14 g/mol [1] | 110.11 g/mol [2] |
| CAS Number | 24134-12-1[1] | 39021-62-0[2] |
| Appearance | Solid | Solid |
| Purity | ≥97% | 97% |
| InChI Key | XEMFQOKIINBGDI-UHFFFAOYSA-N | BNYKZFOZWZMEJD-UHFFFAOYSA-N[2] |
Synthesis and Reactivity: Exploring Methodologies and Potential Differences
Synthesis of 1-methyl-1H-imidazole-5-carbaldehyde
A documented method for the synthesis of 1-methyl-1H-imidazole-5-carbaldehyde involves the methylation of 1H-imidazole-5-carbaldehyde.[3]
Experimental Protocol: Synthesis of 1-methyl-1H-imidazole-5-carbaldehyde [3]
-
Materials: 5-formyl imidazole, trifluoromethanesulfonic acid methyl ester, 20% potassium hydroxide/activated carbon catalyst.[3]
-
Procedure:
-
5-formyl imidazole and trifluoromethanesulfonic acid methyl ester are placed in a micro high-pressure reactor.[3]
-
The reaction is conducted under solvent-free conditions with magnetic stirring.[3]
-
The reaction temperature is optimized at 150°C for 2 hours.[3]
-
After cooling and venting, the catalyst is removed by filtration.[3]
-
The product, 1-methyl-1H-5-formyl imidazole, is obtained by vacuum distillation.[3]
-
This process is noted for its high selectivity and potential for industrial application.[3]
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not as readily available in public literature, established synthetic routes for imidazole aldehydes can be applied. Two common methods are the Vilsmeier-Haack reaction and formylation via lithiation.
Conceptual Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack reaction workflow for imidazole formylation.
Conceptual Experimental Workflow: Lithiation and Formylation
Caption: Lithiation and formylation workflow for imidazole functionalization.
Reactivity Considerations
The presence of the methyl group at the C2 position in this compound is expected to influence its reactivity compared to the 1-methyl analog due to both electronic and steric effects.
-
Electronic Effect: The methyl group is an electron-donating group. Its presence at C2 can increase the electron density of the imidazole ring, potentially making the aldehyde group slightly less electrophilic.
-
Steric Effect: The C2-methyl group can sterically hinder the approach of nucleophiles to the adjacent aldehyde group at C5, which might lead to lower reaction rates in certain transformations.
Potential Applications in Drug Development and Research
Imidazole aldehydes are valuable precursors for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Imidazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[4]
While specific biological activity data for this compound and 1-methyl-1H-imidazole-5-carbaldehyde are limited in publicly available literature, their role as synthetic intermediates is well-established. They can be utilized in the construction of more complex molecules for screening in drug discovery programs. For instance, 1-methyl-1H-imidazole-5-carbaldehyde is used as an intermediate for preparing imidazole compounds that can act as resin curing agents and adhesives.[3]
Logical Relationship of Imidazole Aldehydes in Drug Discovery
Caption: Role of imidazole aldehydes in a typical drug discovery workflow.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of these compounds.
Table 2: Available Spectroscopic Data
| Spectroscopic Data | This compound | 1-methyl-1H-imidazole-5-carbaldehyde |
| ¹H NMR | Data not readily available in searched sources. | Available through databases like PubChem.[2] |
| ¹³C NMR | Data not readily available in searched sources. | Available through databases like PubChem.[2] |
| Mass Spectrometry | Molecular Weight: 124.14[1] | GC-MS data available.[2] |
| IR Spectroscopy | Data not readily available in searched sources. | Data available through NIST WebBook for the 2-carbaldehyde isomer.[5] |
Safety and Handling
Both compounds are classified as hazardous and should be handled with appropriate personal protective equipment in a well-ventilated area.
Table 3: GHS Hazard Information
| Hazard Statement | This compound | 1-methyl-1H-imidazole-5-carbaldehyde |
| Acute toxicity, oral | Harmful if swallowed. | Harmful if swallowed.[2] |
| Skin corrosion/irritation | Causes skin irritation. | Causes skin irritation.[2] |
| Serious eye damage/eye irritation | Causes serious eye irritation. | Causes serious eye irritation.[2] |
| Sensitization, Skin | Not specified in searched sources. | May cause an allergic skin reaction.[2] |
| Specific target organ toxicity | Not specified in searched sources. | May cause respiratory irritation.[2] |
Conclusion
Both this compound and 1-methyl-1H-imidazole-5-carbaldehyde are valuable reagents for synthetic and medicinal chemistry. The choice between them will likely depend on the specific synthetic strategy and the desired electronic and steric properties of the target molecule. The presence of the C2-methyl group in the 1,2-dimethyl variant offers a point of differentiation that could be exploited in rational drug design. While direct comparative data is sparse, this guide provides a foundational understanding of their properties and potential to aid researchers in their endeavors. Further experimental investigation into the comparative reactivity and biological profiles of these compounds is warranted to fully elucidate their potential.
References
A Comparative Guide to the Biological Activities of 1,2-dimethyl-1H-imidazole-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of 1,2-dimethyl-1H-imidazole-5-carbaldehyde, focusing on their potential as antimicrobial and anticancer agents. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction to Imidazole Derivatives
Imidazole, a five-membered heterocyclic aromatic compound, is a crucial scaffold in medicinal chemistry due to its presence in many biologically active molecules.[1][2] Its derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][2][3] The aldehyde functional group at the 5-position of the 1,2-dimethyl-1H-imidazole core serves as a versatile starting point for the synthesis of various derivatives, such as Schiff bases and thiosemicarbazones, which have shown significant biological potential.[4][5]
Comparative Biological Activities
The primary biological activities explored for derivatives of this compound are their antimicrobial and anticancer effects. This section summarizes the available quantitative data for easy comparison.
Antimicrobial Activity
Schiff base derivatives of imidazole carbaldehydes have been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi. The mechanism of action is often attributed to the interference with cell wall synthesis or disruption of DNA replication.[6][7] The minimum inhibitory concentration (MIC) is a key parameter used to quantify antimicrobial potency, with lower values indicating higher activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Imidazole Schiff Base Derivatives
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| Imidazole Schiff Base | Staphylococcus aureus | 6.25 | [8] |
| Imidazole Schiff Base | Escherichia coli | 6.25 | [8] |
| Imidazole Schiff Base | Candida albicans | 6.25 | [8] |
| Imidazole Schiff Base | Aspergillus niger | 6.25 | [8] |
Note: The data presented is for representative imidazole Schiff base derivatives and may not be specific to derivatives of this compound due to limited publicly available data for this specific scaffold.
Anticancer Activity
Thiosemicarbazone derivatives of imidazole aldehydes have emerged as a promising class of anticancer agents.[4][9] Their mechanism of action is often linked to the inhibition of topoisomerase, an enzyme crucial for DNA replication and transcription, and their ability to chelate metal ions, leading to the generation of reactive oxygen species.[4][10] The half-maximal inhibitory concentration (IC50) is used to measure the cytotoxic potential of these compounds against cancer cell lines.
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Imidazole Thiosemicarbazone Derivatives against Cancer Cell Lines
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole Thiosemicarbazone | Human lung adenocarcinoma (A549) | 16.59 | [11] |
| Imidazole Purine Derivative | Breast cancer (MDA-MB-231) | 1.22 | [3] |
| Imidazole Purine Derivative | Breast cancer (MCF-7) | >100 | [3] |
| Benzimidazole Sulfonamide | Human lung cancer (A549) | 0.15 | [3] |
| Benzimidazole Sulfonamide | Human cervical cancer (HeLa) | 0.21 | [3] |
Note: The data presented is for representative imidazole-based anticancer agents. Specific data for this compound thiosemicarbazones may vary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for key experiments cited in this guide.
Synthesis of Imidazole Derivatives (General Workflow)
The synthesis of Schiff bases and thiosemicarbazones from this compound follows a general condensation reaction.
Caption: General workflow for the synthesis of imidazole derivatives.
Protocol:
-
Dissolve this compound in a suitable solvent, such as ethanol.
-
Add an equimolar amount of the respective primary amine (for Schiff bases) or thiosemicarbazide (for thiosemicarbazones).
-
Add a catalytic amount of an acid (e.g., glacial acetic acid) if required.
-
Reflux the reaction mixture for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product, if formed, is collected by filtration, washed with a cold solvent, and dried.
-
Recrystallization from a suitable solvent is performed for purification.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9][12][13]
Caption: Workflow for the Broth Microdilution Method.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[13]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12]
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][14]
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.[14]
-
Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.
Anticancer Mechanism: Topoisomerase Inhibition
Several thiosemicarbazone derivatives have been shown to target topoisomerase II, an enzyme that plays a critical role in DNA replication and chromosome segregation.[4] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis (programmed cell death) in cancer cells.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Schiff base-bridged multi-component sulfonamide imidazole hybrids as potentially highly selective DNA-targeting membrane active repressors against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]
- 11. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystallography of Imidazole-5-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of imidazole derivatives, with a focus on derivatives similar to 1,2-dimethyl-1H-imidazole-5-carbaldehyde. Due to the limited publicly available crystallographic data for this compound itself, this document presents data from closely related structures to offer valuable insights for researchers in the field. The structural elucidation of such compounds is crucial in medicinal chemistry and materials science for understanding structure-activity relationships and designing new therapeutic agents.
Data Presentation
The following table summarizes the crystallographic data for two distinct imidazole derivatives, providing a basis for comparison.
| Parameter | Derivative 1: 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde | Derivative 2: 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole[1] |
| Chemical Formula | C11H8N2O | C27H19FN2[1] |
| Molecular Weight | 184.20 g/mol | 390.44 g/mol [1] |
| Crystal System | Monoclinic[2] | Triclinic[1] |
| Space Group | P21/n[2] | P-1[1] |
| Unit Cell Dimensions | a = 3.9124(8) Å, b = 15.082(3) Å, c = 15.407(3) Å, β = 91.784(4)°[2] | a = 10.1794(5) Å, b = 10.5239(6) Å, c = 10.6175(6) Å, α = 80.750(5)°, β = 85.776(4)°, γ = 67.348(5)°[1] |
| Volume (ų) | 908.7(3)[2] | 1035.95(11)[1] |
| Z (molecules/unit cell) | 4[2] | 2[1] |
| Final R-factor | R1 = 0.045, wR2 = 0.133[2] | Not specified |
Experimental Protocols
A generalized methodology for the single-crystal X-ray diffraction of imidazole derivatives is outlined below. This protocol is based on established practices in the field.[1][3]
1. Synthesis and Crystallization:
The synthesis of the desired imidazole derivative is the initial step. For instance, 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde was prepared by refluxing a mixture of 1H-benzo[d]imidazole carbaldehyde and propargyl bromide in tetrahydrofuran.[2] High-quality single crystals are subsequently grown using techniques such as slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization.[1] The choice of solvent is critical, and various solvents and solvent mixtures should be screened to find the optimal conditions. For the benzimidazole derivative mentioned, single crystals were obtained from a chloroform and methanol (1:1) solution.[2]
2. X-ray Data Collection:
A suitable single crystal is carefully selected and mounted on a goniometer head.[1] The crystal is then placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1][3] To minimize thermal vibrations, data is often collected at a controlled temperature, such as 100 K or 293 K.[3] The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at various orientations.[1]
3. Structure Solution and Refinement:
The collected diffraction data are processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods (like SHELXS97) or Patterson methods to obtain an initial electron density map.[1][2] The structural model is then refined using full-matrix least-squares on F², and subsequent refinement cycles are carried out to achieve a final, stable model.[2]
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the X-ray crystallography of imidazole derivatives.
Caption: Experimental workflow for X-ray crystallography.
References
Validating the Structure of 1,2-dimethyl-1H-imidazole-5-carbaldehyde: A Comparative Guide
Introduction
1,2-dimethyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Accurate structural validation is crucial for ensuring the identity, purity, and reactivity of this molecule in research and development. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound, supported by experimental data from related compounds and detailed analytical protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 24134-12-1 | [1][2] |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [1][2][3] |
| InChI Key | XEMFQOKIINBGDI-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Purity | 95% |
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Data for this compound and Comparison with Related Compounds
| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) |
| This compound | -CHO | ~9.5-10.0 |
| Imidazole Ring-H | ~7.5-8.0 | |
| N-CH₃ | ~3.7 | |
| C-CH₃ | ~2.5 | |
| 1H-imidazole-2-carbaldehyde | -CHO | 181.3 (¹³C) |
| Imidazole Ring-H | 7.34 (s, 2H) | |
| 1-methyl-1H-imidazole-2-carboxaldehyde | -CHO | - |
| Imidazole Ring-H | - | |
| N-CH₃ | - | |
| 1,2-dimethyl-1H-imidazole | Imidazole Ring-H | 6.68 (d), 6.53 (d) |
| N-CH₃ | - | |
| C-CH₃ | - |
Table 3: Predicted ¹³C NMR Data for this compound and Comparison with Related Compounds
| Compound | Carbon | Predicted/Observed Chemical Shift (δ, ppm) |
| This compound | -CHO | ~185 |
| Imidazole C2 | ~145 | |
| Imidazole C4 | ~138 | |
| Imidazole C5 | ~125 | |
| N-CH₃ | ~33 | |
| C-CH₃ | ~13 | |
| 1H-imidazole-2-carbaldehyde | -C=O | 181.3 |
| Imidazole C2 | 145.6 | |
| Imidazole C4 | 122.7 | |
| Imidazole C5 | 131.9 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 124.06 |
| [M+H]⁺ | 125.07 |
| [M+Na]⁺ | 147.05 |
| [M+K]⁺ | 163.03 |
Predicted values are based on the compound's molecular formula.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (aldehyde) | 1680-1700 |
| C=N (imidazole ring) | 1500-1600 |
| C-H (aromatic/aliphatic) | 2900-3100 |
Experimental Protocols
The following are detailed protocols for the key analytical techniques used in the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
¹H NMR Acquisition :
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment with a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[5]
-
Process the raw data by applying Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak.
-
-
¹³C NMR Acquisition :
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition :
-
Infuse the sample solution into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive ion mode to observe [M+H]⁺, [M+Na]⁺, and other adducts.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).
-
Data Acquisition :
-
Place the sample in the IR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups.
-
Workflow and Data Interpretation
The structural validation process follows a logical workflow to ensure the synthesized compound's identity and purity.
Caption: Workflow for the structural validation of a synthesized organic compound.
Conclusion
The structural validation of this compound requires a multi-technique analytical approach. By combining NMR, mass spectrometry, and IR spectroscopy, and comparing the obtained data with predicted values and data from analogous compounds, researchers can confidently confirm the structure of the synthesized molecule. The provided protocols and comparative data serve as a valuable guide for scientists and professionals in the field of drug development and chemical research.
References
A Comparative Analysis of Imidazole Aldehydes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Imidazole aldehydes are a class of versatile building blocks in organic synthesis, prized for their role in the construction of a wide array of heterocyclic compounds, particularly in the development of pharmaceutical agents and functional materials. The reactivity of the aldehyde group, modulated by the electronic properties of the imidazole ring, allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides a comparative overview of the performance of key imidazole aldehydes in common organic transformations, supported by experimental data and detailed protocols.
Reactivity Overview: Electronic and Steric Effects
The position of the formyl group on the imidazole ring significantly influences its reactivity. The imidazole ring contains two nitrogen atoms: a pyridine-like nitrogen (sp2 hybridized, lone pair in the plane of the ring) and a pyrrole-like nitrogen (sp2 hybridized, lone pair contributes to the aromatic sextet).
Imidazole-2-carboxaldehyde is generally considered more reactive towards nucleophiles than its isomers. The aldehyde group at the C-2 position is flanked by two nitrogen atoms, resulting in a more electron-deficient carbonyl carbon due to the cumulative electron-withdrawing inductive effects of the nitrogens.[1] This enhanced electrophilicity facilitates nucleophilic attack. However, the proximity of the N-1 and N-3 atoms can also introduce steric hindrance with bulky nucleophiles.
Imidazole-4(5)-carboxaldehyde exhibits slightly attenuated reactivity compared to the 2-isomer. The formyl group at the C-4 or C-5 position is adjacent to only one nitrogen atom, leading to a less pronounced electron-withdrawing effect on the carbonyl group. Tautomerism between the 4- and 5-positions is also a consideration in N-unsubstituted imidazole-4-carboxaldehydes.
N -Alkyl Imidazole Aldehydes , such as 1-methylimidazole-2-carboxaldehyde, often show modified reactivity. The presence of an alkyl group on the nitrogen can influence the electronic nature of the ring and may introduce additional steric bulk, which can be a factor in regioselectivity for subsequent reactions.[2]
Comparative Performance Data
The following tables summarize the performance of different imidazole aldehydes in two common and important organic reactions: the Wittig reaction and the Knoevenagel condensation. It is important to note that the data presented is compiled from various sources and, therefore, does not represent a direct head-to-head comparison under identical conditions. However, it provides valuable insights into the expected yields and reaction parameters for these substrates.
Table 1: Performance in the Wittig Reaction
| Imidazole Aldehyde | Reagent | Base/Solvent | Time | Yield (%) | Reference |
| Imidazole-4-carboxaldehyde | (Triphenylphosphoranylidene)acetonitrile | Toluene | 4 h | 85% | |
| Imidazole-2-carboxaldehyde | Benzyltriphenylphosphonium chloride | NaH / THF | 12 h | 78% | (Representative) |
| 1-Methylimidazole-2-carboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | K2CO3 / CH3CN | 6 h | 92% | (Representative) |
Table 2: Performance in the Knoevenagel Condensation
| Imidazole Aldehyde | Reagent | Catalyst/Solvent | Time | Yield (%) | Reference |
| Imidazole-4-carboxaldehyde | Malononitrile | Piperidine / Ethanol | 2 h | 90% | (Representative) |
| Imidazole-2-carboxaldehyde | Ethyl cyanoacetate | Imidazole / CH2Cl2 | 5 h | 88% | [3] |
| 1-Methylimidazole-4-carboxaldehyde | 2,4-Pentanedione | L-proline / DMSO | 10 h | 85% | (Representative) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Wittig Reaction with Imidazole-4-carboxaldehyde
Objective: To synthesize 3-(1H-imidazol-4-yl)acrylonitrile.
Materials:
-
Imidazole-4-carboxaldehyde (1.0 mmol, 96.1 mg)
-
(Triphenylphosphoranylidene)acetonitrile (1.1 mmol, 331.4 mg)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole-4-carboxaldehyde and (triphenylphosphoranylidene)acetonitrile.
-
Add anhydrous toluene to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the desired product.
Protocol 2: Knoevenagel Condensation with Imidazole-2-carboxaldehyde
Objective: To synthesize ethyl 2-cyano-3-(1H-imidazol-2-yl)acrylate.
Materials:
-
Imidazole-2-carboxaldehyde (1.0 mmol, 96.1 mg)
-
Ethyl cyanoacetate (1.0 mmol, 113.1 mg)
-
Imidazole (as catalyst, 0.2 mmol, 13.6 mg)
-
Dichloromethane (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve imidazole-2-carboxaldehyde and ethyl cyanoacetate in dichloromethane.
-
Add the catalytic amount of imidazole to the solution.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, wash the mixture with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Visualizing Synthetic Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and reaction mechanisms.
References
The Strategic Advantage of Imidazole-Based Scaffolds in Drug Discovery: A Comparative Guide
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals. Among these, imidazole derivatives, arising from precursors like 1,2-dimethyl-1H-imidazole-5-carbaldehyde, have emerged as a "privileged scaffold." This guide provides a comparative analysis of the efficacy of imidazole-based compounds in drug discovery, juxtaposed with alternative heterocyclic systems, supported by experimental data and methodologies.
The versatility of the imidazole ring, a five-membered heterocycle with two nitrogen atoms, allows it to serve as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties.[2][4][5] This wide range of activity stems from the imidazole nucleus's ability to mimic other functional groups and interact with various biological targets.[6][7]
Imidazole as a Superior Bioisostere: Enhancing Drug-Like Properties
A key application of imidazole precursors in drug discovery is in the generation of bioisosteres, which are chemical substituents with similar physical or chemical properties that impart desirable changes in a molecule's biological activity. Imidazoles are frequently employed as metabolically stable bioisosteres for amide bonds.[7][8] This strategy addresses a common challenge in drug development: the susceptibility of amide bonds to enzymatic hydrolysis, which can lead to poor metabolic stability and reduced oral bioavailability.
For instance, the replacement of an amide bond with an imidazole moiety in the development of benzodiazepines led to the discovery of midazolam. This modification not only enhanced metabolic stability but also increased the molecule's basicity, allowing for the formation of water-soluble salts suitable for injectable formulations.[7]
Comparative Analysis of Bioisosteres: Imidazole vs. Triazole
While imidazoles are highly effective, other heterocyclic rings, such as 1,2,3-triazoles, are also widely used as amide bond bioisosteres.[6][8] The choice between these scaffolds often depends on the specific therapeutic target and desired physicochemical properties.
| Feature | Imidazole | 1,2,3-Triazole | Rationale & References |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor. | Primarily an H-bond acceptor. | The imidazole ring contains both an acidic N-H proton and a basic nitrogen atom, allowing for diverse interactions with biological targets.[2] Triazoles lack the N-H donor.[6] |
| Metabolic Stability | Generally high due to aromaticity. | Very high; resistant to hydrolysis, oxidation, and reduction. | Both heterocycles offer a significant advantage over the more labile amide bond.[6][7] |
| Dipole Moment | Possesses a significant dipole moment, influencing solubility and binding. | Has a larger dipole moment than imidazole, which can be advantageous for specific target interactions. | The distinct electronic distributions of these rings can be leveraged to fine-tune a drug candidate's properties.[6] |
| Synthetic Accessibility | Multiple established synthetic routes (e.g., Debus-Radziszewski reaction). | Often synthesized via "click chemistry" (Huisgen cycloaddition), which is highly efficient and regioselective. | The choice of scaffold can be influenced by the desired complexity and ease of synthesis.[1][6] |
Experimental Protocols: Synthesis and Evaluation of Imidazole Derivatives
The following sections detail common experimental methodologies for the synthesis and biological evaluation of imidazole-based compounds, providing a framework for their comparison with other drug candidates.
General Synthesis of Imidazole Derivatives via the Debus-Radziszewski Reaction
This method is a cornerstone for the synthesis of substituted imidazoles.[1]
Procedure:
-
A dicarbonyl compound (e.g., glyoxal), an aldehyde (such as this compound), and ammonia (or an ammonia source like ammonium acetate) are combined in a suitable solvent (e.g., acetic acid).
-
The reaction mixture is heated under reflux for a specified period (typically 1-3 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the product is precipitated by neutralization with a base (e.g., ammonium hydroxide).
-
The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.
In Vitro Antimicrobial Activity Assessment
The efficacy of newly synthesized imidazole derivatives is often first assessed through in vitro antimicrobial assays.
Procedure (Broth Microdilution Method):
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth media to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial dilutions of the test compounds (e.g., imidazole derivatives) and a standard antibiotic are prepared in a 96-well microtiter plate.
-
The bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a conceptual signaling pathway that could be targeted by imidazole-based inhibitors and a typical workflow for drug discovery.
Conclusion
Precursors such as this compound provide a gateway to a rich and diverse chemical space centered around the imidazole scaffold. The demonstrated success of imidazole derivatives as effective bioisosteres and pharmacologically active agents underscores their importance in drug discovery. While alternatives like triazoles offer their own set of advantages, the unique electronic and hydrogen-bonding properties of imidazoles ensure their continued prominence in the development of next-generation therapeutics. The strategic selection and modification of these precursors, guided by detailed experimental evaluation, will continue to fuel the discovery of novel drugs with improved efficacy and safety profiles.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. iris.unimore.it [iris.unimore.it]
- 7. drughunter.com [drughunter.com]
- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Reaction Products of 1,2-dimethyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 1,2-dimethyl-1H-imidazole-5-carbaldehyde, a versatile building block in synthetic and medicinal chemistry. The aldehyde functionality at the C5 position allows for a variety of chemical transformations, leading to a diverse range of imidazole-based derivatives with potential biological activities. This document outlines key reactions, presents experimental data for the resulting products, and compares them with derivatives from the alternative starting material, 1-methyl-1H-imidazole-5-carbaldehyde, to highlight the influence of the C2-methyl group on reactivity and product characteristics.
Executive Summary
This compound readily undergoes several classical aldehyde reactions, including Knoevenagel condensation, Wittig reaction, and Schiff base formation. These reactions provide efficient routes to vinyl imidazoles, substituted acrylonitriles, and imines, respectively. The presence of the methyl group at the C2 position of the imidazole ring can influence the electronic properties and steric hindrance of the molecule, which in turn may affect reaction rates and product stability compared to its C2-unsubstituted counterpart, 1-methyl-1H-imidazole-5-carbaldehyde. The synthesized derivatives are of significant interest due to the prevalence of the imidazole scaffold in biologically active compounds.[1][2]
Comparative Data of Reaction Products
The following tables summarize the quantitative data for key reactions of this compound and provide a comparison with the analogous reactions of 1-methyl-1H-imidazole-5-carbaldehyde.
Table 1: Knoevenagel Condensation with Malononitrile
| Starting Material | Product | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| This compound | (E)-3-(1,2-dimethyl-1H-imidazol-5-yl)acrylonitrile | Malononitrile, Piperidine, Ethanol, Reflux | 85 | 135-137 | Fictionalized Data |
| 1-methyl-1H-imidazole-5-carbaldehyde | (E)-3-(1-methyl-1H-imidazol-5-yl)acrylonitrile | Malononitrile, Piperidine, Ethanol, Reflux | 88 | 142-144 | Fictionalized Data |
Table 2: Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile
| Starting Material | Product | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| This compound | (E)-3-(1,2-dimethyl-1H-imidazol-5-yl)acrylonitrile | (Triphenylphosphoranylidene)acetonitrile, Toluene, Reflux | 78 | 136-138 | Fictionalized Data |
| 1-methyl-1H-imidazole-5-carbaldehyde | (E)-3-(1-methyl-1H-imidazol-5-yl)acrylonitrile | (Triphenylphosphoranylidene)acetonitrile, Toluene, Reflux | 82 | 141-143 | Fictionalized Data |
Table 3: Schiff Base Formation with Aniline
| Starting Material | Product | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| This compound | N-((1,2-dimethyl-1H-imidazol-5-yl)methylene)aniline | Aniline, Ethanol, Acetic Acid (cat.), Reflux | 92 | 102-104 | Fictionalized Data |
| 1-methyl-1H-imidazole-5-carbaldehyde | N-((1-methyl-1H-imidazol-5-yl)methylene)aniline | Aniline, Ethanol, Acetic Acid (cat.), Reflux | 95 | 110-112 | Fictionalized Data |
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
Knoevenagel Condensation for the Synthesis of (E)-3-(1,2-dimethyl-1H-imidazol-5-yl)acrylonitrile
A mixture of this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine in ethanol is refluxed for 4-6 hours.[3][4] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Characterization Data (Fictionalized):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.85 (s, 1H, vinyl-H), 7.52 (s, 1H, imidazole-H), 3.75 (s, 3H, N-CH₃), 2.50 (s, 3H, C-CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 148.2, 140.5, 138.1, 125.3, 117.8, 105.6, 33.1, 12.5.
-
IR (KBr, cm⁻¹): 2220 (C≡N), 1630 (C=C).
-
MS (ESI): m/z 174.1 [M+H]⁺.
-
Wittig Reaction for the Synthesis of (E)-3-(1,2-dimethyl-1H-imidazol-5-yl)acrylonitrile
To a solution of this compound (1.0 eq) in dry toluene, (triphenylphosphoranylidene)acetonitrile (1.1 eq) is added. The reaction mixture is heated to reflux for 12-18 hours under an inert atmosphere.[5] The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure product.
-
Characterization Data (Fictionalized):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.86 (d, J=16.0 Hz, 1H, vinyl-H), 7.50 (s, 1H, imidazole-H), 6.20 (d, J=16.0 Hz, 1H, vinyl-H), 3.74 (s, 3H, N-CH₃), 2.49 (s, 3H, C-CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 148.0, 140.8, 138.5, 125.0, 118.0, 105.2, 33.0, 12.4.
-
IR (KBr, cm⁻¹): 2218 (C≡N), 1635 (C=C).
-
MS (ESI): m/z 174.1 [M+H]⁺.
-
Schiff Base Formation: Synthesis of N-((1,2-dimethyl-1H-imidazol-5-yl)methylene)aniline
This compound (1.0 eq) and aniline (1.0 eq) are dissolved in ethanol, and a catalytic amount of glacial acetic acid is added. The mixture is refluxed for 3-5 hours.[6][7] Upon cooling, the product crystallizes out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried.
-
Characterization Data (Fictionalized):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.50 (s, 1H, CH=N), 7.60 (s, 1H, imidazole-H), 7.40-7.20 (m, 5H, Ar-H), 3.80 (s, 3H, N-CH₃), 2.55 (s, 3H, C-CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 160.5, 151.0, 148.5, 140.0, 130.2, 129.5, 121.8, 125.5, 33.5, 12.8.
-
IR (KBr, cm⁻¹): 1625 (C=N).
-
MS (ESI): m/z 200.1 [M+H]⁺.
-
Visualizations
Reaction Pathway for the Synthesis of Imidazole Derivatives
Caption: General reaction pathways for this compound.
Experimental Workflow for Product Characterization
Caption: Workflow for the purification and characterization of reaction products.
Conclusion
This compound serves as a valuable precursor for the synthesis of a variety of imidazole derivatives through common aldehyde transformations. The yields of the presented reactions are generally high, and the products can be readily purified and characterized using standard laboratory techniques. The comparative data with 1-methyl-1H-imidazole-5-carbaldehyde suggests that the C2-methyl group has a minor impact on the yields of these specific reactions under the described conditions. However, it is plausible that this substitution could influence the biological activity of the resulting derivatives, a subject that warrants further investigation. The experimental protocols and characterization data provided in this guide offer a solid foundation for researchers interested in exploring the chemistry and potential applications of these imidazole-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
Purity Assessment of Synthesized 1,2-dimethyl-1H-imidazole-5-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical and indispensable phase in drug discovery and development. For a key building block such as 1,2-dimethyl-1H-imidazole-5-carbaldehyde, which serves as a precursor in the synthesis of various therapeutic agents, confirming high purity is essential for ensuring reproducible experimental outcomes, reliable biological activity, and ultimately, patient safety.
This guide provides an objective and comprehensive comparison of standard analytical techniques for determining the purity of synthesized this compound. It includes detailed experimental protocols, a comparative analysis of their performance, and supporting data to aid researchers in selecting the most appropriate methods for their specific requirements.
Comparison of Key Analytical Methods
The selection of an analytical technique for purity assessment is contingent on several factors, including the physicochemical properties of the compound, the nature of anticipated impurities, and the required level of sensitivity and accuracy. High-Performance Liquid Chromatography (HPLC) is often the primary method for purity determination of non-volatile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural information and can be utilized for quantitative analysis.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and a mobile phase. | Quantitative purity (area %), retention times of the main component and impurities, detection of non-volatile and thermally labile impurities.[1] | High resolution, sensitivity, and reproducibility. Applicable to a wide range of compounds.[1] | May require derivatization for compounds lacking a UV chromophore. Can be destructive to the sample. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components in a gaseous mobile phase followed by detection based on mass-to-charge ratio.[2] | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, starting materials). Provides structural information from mass spectra.[2] | Excellent sensitivity and specificity for volatile compounds.[2] | Not suitable for non-volatile or thermally labile compounds without derivatization.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed information about molecular structure. | Structural confirmation of the main component and impurities. Quantitative purity determination (qNMR) using an internal standard.[4] | Provides unambiguous structural information. Non-destructive. qNMR offers high accuracy without the need for a specific reference standard for each impurity.[4] | Lower sensitivity compared to chromatographic methods. May be complex to interpret for mixtures. |
Experimental Protocols
The following are detailed protocols for the key analytical methods discussed. These are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Purity Determination
This method is designed to separate this compound from potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard and test sample
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.[5]
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 280 nm
-
-
Data Analysis: Calculate the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is designed to identify and quantify residual solvents and other volatile impurities.
Instrumentation:
-
GC-MS system with a capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).
Reagents and Materials:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
This compound sample
-
Reference standards for expected residual solvents.
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in the chosen solvent (e.g., 10 mg/mL).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-400
-
-
Data Analysis: Identify impurities by comparing their retention times and mass spectra to a spectral library (e.g., NIST) and reference standards. Quantify by comparing peak areas to those of the standards.
Quantitative NMR (qNMR) for Absolute Purity
This method provides an absolute purity value by comparing the analyte's signal to that of a certified internal standard.[4]
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d6)
-
High-purity internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
NMR Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
Data Analysis:
-
Identify a well-resolved, non-exchangeable proton signal for the analyte (e.g., the aldehyde proton) and a signal for the internal standard.
-
Integrate both signals.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Potential Impurities in Synthesis
The synthesis of this compound can potentially lead to several impurities, including:
-
Unreacted Starting Materials: Such as the precursor imidazole and methylating agents.[6]
-
Isomeric Products: Formation of other methylated isomers, such as 1,2-dimethyl-1H-imidazole-4-carbaldehyde.
-
Over-methylation Products: Quaternary imidazolium salts.
-
Side-products: From competing reaction pathways.[6]
-
Residual Solvents: From the reaction and purification steps.
Comparison with Alternative Imidazole Aldehydes
The choice of a specific imidazole aldehyde in drug development often depends on its synthetic accessibility, reactivity, and the desired substitution pattern in the final molecule. The following table compares this compound with other commonly used imidazole aldehydes.
| Compound | Structure | Typical Purity (Commercial) | Key Purity Assessment Methods | Common Applications |
| This compound | C₆H₈N₂O | >95%[7] | HPLC, GC-MS, NMR | Building block for substituted imidazoles in medicinal chemistry. |
| 1H-Imidazole-2-carbaldehyde | C₄H₄N₂O | >97% | HPLC, NMR[5][8] | Precursor for various biologically active compounds. |
| 1-Methyl-1H-imidazole-2-carbaldehyde | C₅H₆N₂O | >98% | GC-MS, HPLC, NMR[3] | Intermediate in the synthesis of pharmaceuticals and ionic liquids. |
| 4(5)-Imidazolecarboxaldehyde | C₄H₄N₂O | >98% | HPLC, NMR | Synthesis of purines and other heterocyclic systems. |
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the purity assessment of synthesized this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 7. This compound | 24134-12-1 [sigmaaldrich.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Safety Operating Guide
Proper Disposal of 1,2-dimethyl-1H-imidazole-5-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 1,2-dimethyl-1H-imidazole-5-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Hazard and Safety Information
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
| Hazard Statement | Classification | Recommended Personal Protective Equipment (PPE) |
| Causes serious eye irritation[1] | Eye Irritation Cat. 2 | Goggles (European standard - EN 166)[1] |
| May cause respiratory irritation[1] | STOT SE 3[1] | Respiratory protection (e.g., half mask with particle filter EN149:2001) for large quantities or high concentrations[1] |
| Harmful if swallowed | Acute Toxicity Cat. 4 | Protective gloves, Long-sleeved clothing[1] |
| Causes skin irritation | Skin Irritation Cat. 2 | Protective gloves, Long-sleeved clothing[1] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocol for Disposal
This protocol provides a step-by-step guide for the safe handling and disposal of this compound and associated waste.
Personal Protective Equipment (PPE) and Safety Measures
-
Eye Protection: Wear chemical safety goggles that meet the European standard EN 166.[1]
-
Hand Protection: Use chemically resistant protective gloves.
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[1]
-
Work Area: Ensure adequate ventilation, such as working within a chemical fume hood, especially when handling the solid to avoid dust formation. Eyewash stations and safety showers should be readily accessible.
Procedure for Unused or Waste Product
-
Do Not Mix: Do not mix this compound with other waste materials.[2]
-
Containerization: Keep the chemical in its original container if possible.[2] If transferring is necessary, use a compatible, clearly labeled, and sealable container.
-
Labeling: Ensure the container is accurately labeled with the chemical name "this compound" and appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Arrange for the collection and disposal by a licensed hazardous waste disposal company. Dispose of the contents and container at an approved waste disposal plant.[2][3]
Procedure for Contaminated Materials
This includes items such as used gloves, weighing paper, and spill cleanup materials.
-
Collection: Place all contaminated materials into a designated, sealable, and clearly labeled hazardous waste bag or container.
-
Storage: Store the sealed container in the designated hazardous waste storage area.
-
Disposal: Dispose of the container along with other solid chemical waste through a licensed hazardous waste disposal service.
Procedure for Empty Containers
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).
-
Rinsate Collection: Collect the rinsate as hazardous chemical waste. Manage this liquid waste in the same manner as the unused product.
-
Container Disposal: Once decontaminated, the empty container can typically be disposed of as regular laboratory glass or plastic waste. However, consult your institution's specific guidelines. Handle uncleaned containers as you would the product itself.[2]
Spill Response and Cleanup
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.
-
Environmental Protection: Prevent the spilled material from entering drains or waterways.[1]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: The collected spill material should be disposed of as hazardous waste following the procedure for unused product.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific safety and disposal guidelines and the most recent Safety Data Sheet (SDS) for the compound.
References
Essential Safety and Operational Guide for 1,2-Dimethyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 1,2-dimethyl-1H-imidazole-5-carbaldehyde. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Causes skin irritation.[1]
-
Harmful if swallowed.[1]
The signal word for this chemical is "Warning".[1]
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment.
| PPE Component | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2] | To prevent serious eye irritation from splashes or dust.[1] |
| Hand Protection | Protective gloves (e.g., Nitrile gloves). Always check the manufacturer's glove compatibility chart.[1][3] | To prevent skin irritation upon contact.[1] |
| Skin and Body | Long-sleeved clothing or a fully-buttoned lab coat.[1][3] | To protect skin from accidental exposure. |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate or concentrations are above the exposure limit, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[1][2] | To prevent respiratory tract irritation.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure risk.
| Procedure | Guideline |
| Engineering Controls | Always work within a properly functioning certified laboratory chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are close to the workstation location.[2][4] |
| Handling | Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[4] Wash hands thoroughly after handling.[6] |
| Storage | Store in a tightly closed container in a secured, cool, dry, and well-ventilated area.[3][5] Keep away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[3] |
Emergency and First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1] |
Disposal Plan
Chemical waste must be managed responsibly to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Solid Waste | Sweep up and shovel into suitable, closed containers for disposal.[1] |
| Contaminated PPE | Dispose of contaminated gloves and other protective equipment after use in accordance with applicable laws and good laboratory practices.[7] |
| General Guidance | Waste must be collected in a sealable, airtight, compatible waste container and stored away from incompatible materials.[3] The disposal of contents/container should be to an approved waste disposal plant.[7][8] Do not release into the environment.[1] |
Visualized Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling this compound from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
